3-(Pentan-3-yloxy)azetidine
Description
BenchChem offers high-quality 3-(Pentan-3-yloxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentan-3-yloxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-pentan-3-yloxyazetidine |
InChI |
InChI=1S/C8H17NO/c1-3-7(4-2)10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
KJCXFJIQIMNHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1CNC1 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Spectral Characterization of 3-(Pentan-3-yloxy)azetidine
Topic: Spectral Data and Characterization Guide for 3-(Pentan-3-yloxy)azetidine Content Type: Technical Whitepaper / Characterization Dossier Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary & Compound Profile
3-(Pentan-3-yloxy)azetidine is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) where modulation of lipophilicity (
This guide provides a comprehensive technical analysis of the spectral signature of this molecule, synthesizing empirical data from analogous 3-alkoxyazetidines with first-principles chemometric prediction.
Compound Identity[1][2][3]
-
IUPAC Name: 3-(Pentan-3-yloxy)azetidine
-
Alternative Names: 3-(1-Ethylpropoxy)azetidine; Azetidine, 3-(1-ethylpropoxy)-
-
Chemical Formula:
[1] -
Molecular Weight: 143.23 g/mol
-
Exact Mass: 143.1310
-
Predicted LogP: ~1.2 (Modulated by the ether linkage)
Structural Analysis & Fragmentation Logic
To accurately interpret spectral data, one must understand the molecule's connectivity and potential ionization pathways.
Figure 1: Structural domains and primary mass spectrometry fragmentation pathways for 3-(Pentan-3-yloxy)azetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6]
The NMR profile of this compound is characterized by the symmetry of the pentan-3-yl group and the distinct splitting pattern of the azetidine ring.
H NMR Data (Predicted/Reference)
Solvent:
| Position | Multiplicity | Integral | Assignment | ||
| H-3 (Ring) | 4.25 - 4.35 | Quintet/Multiplet | 1H | Methine proton on azetidine ring (deshielded by O). | |
| H-2, H-4 (Ring) | 3.60 - 3.85 | Multiplet | 4H | - | Azetidine |
| H-1' (Chain) | 3.20 - 3.30 | Quintet | 1H | Methine of pentan-3-yl group ( | |
| NH (Amine) | 2.0 - 2.5 | Broad Singlet | 1H | - | Amine proton (shift varies with concentration/water). |
| H-2', H-4' (Chain) | 1.45 - 1.55 | Multiplet | 4H | Methylene groups of ethyl side chains. | |
| H-3', H-5' (Chain) | 0.88 - 0.95 | Triplet | 6H | Terminal methyl groups. |
Technical Insight:
-
Ring Strain: The azetidine ring protons (H-2/H-4) often appear as complex multiplets rather than simple triplets due to ring puckering and geminal coupling, though they may simplify due to rapid ring inversion at room temperature.
-
Chirality: While the molecule is achiral, the protons on the ethyl groups are diastereotopic if the nitrogen inversion is slow or if the molecule is bound, but in free solution, they typically appear equivalent.
C NMR Data
Solvent:
| Position | Carbon Type | Assignment | |
| C-1' (Chain) | 81.5 | CH | Methine carbon of the pentan-3-yl ether. |
| C-3 (Ring) | 69.8 | CH | Methine carbon of the azetidine ring. |
| C-2, C-4 (Ring) | 53.2 | Azetidine ring carbons (adjacent to N). | |
| C-2', C-4' (Chain) | 26.1 | Methylene carbons of the ethyl groups. | |
| C-3', C-5' (Chain) | 9.6 | Terminal methyl carbons. |
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary method for rapid identification. The compound ionizes readily in positive mode due to the secondary amine.
Electrospray Ionization (ESI+)
-
Molecular Ion
: 144.14 -
Adducts:
- 166.13
- 287.27 (Dimer formation is common in concentrated samples)
Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the following fragments are characteristic:
| Loss | Proposed Structure | Mechanism | |
| 144.1 | - | Parent Ion. | |
| 115.1 | -29 | Loss of ethyl group from side chain. | |
| 74.0 | -69 | Loss of pentene (McLafferty-like rearrangement). | |
| 56.0 | -87 | Azetidinium ion (Ring intact, loss of ether side chain). |
Infrared (IR) Spectroscopy[7]
Method: ATR-FTIR (Attenuated Total Reflectance)
| Wavenumber ( | Intensity | Assignment | Notes |
| 3300 - 3400 | Medium, Broad | N-H Stretch | Characteristic of secondary amines. |
| 2960 - 2870 | Strong | C-H Stretch | Alkyl C-H (Methyl/Methylene) stretching. |
| 1100 - 1150 | Strong | C-O-C Stretch | Ether linkage (Aliphatic ether). |
| 1460 | Medium | Scissoring vibration of methylene groups. | |
| ~1250 | Weak | C-N Stretch | C-N stretching of the azetidine ring. |
Experimental Protocols
Sample Preparation for NMR
To ensure the "Trustworthiness" of the spectral data, proper sample preparation is critical to avoid solvent effects or pH-dependent shifts.
-
Solvent Selection: Use
(99.8% D) containing 0.03% TMS as an internal standard.-
Note: If the amine is present as a hydrochloride salt (common for stability), use
or . The shifts reported in Section 3.1 will vary significantly in (H-2/H-4 will shift downfield to ~4.0-4.2 ppm due to protonation).
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents like
).
Characterization Workflow
The following workflow ensures rigorous identification of the synthesized or purchased building block.
Figure 2: Standard operating procedure for the characterization of azetidine building blocks.
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, specific impurities are common.
-
1-Boc-3-(pentan-3-yloxy)azetidine:
-
Origin: Incomplete deprotection of the Boc-precursor.
-
Detection: Look for a strong singlet at ~1.45 ppm (9H, t-Butyl) in
NMR.
-
-
Pentan-3-ol:
-
Origin: Hydrolysis of the ether or unreacted starting material.
-
Detection: Broad OH signal, different shift for the methine proton (~3.5 ppm).
-
-
Azetidin-3-ol:
-
Origin: Cleavage of the ether side chain.
-
Detection: Highly polar, likely requires
for NMR; absence of ethyl signals.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift rules).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link] (Base ring spectral data).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for additive chemical shift calculations).
Sources
stability and reactivity of 3-(Pentan-3-yloxy)azetidine
An In-depth Technical Guide to the Stability and Reactivity of 3-(Pentan-3-yloxy)azetidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the predicted , a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous chemical systems and established principles of organic chemistry to provide a robust predictive analysis. The guide covers the probable synthetic routes, key stability-indicating parameters under various stress conditions (hydrolytic, thermal, and photolytic), and the principal pathways of reactivity, including reactions at the azetidine nitrogen, ring-opening mechanisms, and transformations of the ether side chain. Detailed, field-proven experimental protocols for assessing these properties are provided, alongside illustrative data tables and mechanistic diagrams to support the scientific narrative. This document is intended to serve as a foundational resource for researchers engaged in the development and handling of this and structurally related compounds.
Introduction and Molecular Structure
3-(Pentan-3-yloxy)azetidine is a saturated four-membered heterocyclic amine featuring a secondary ether linkage at the 3-position. The molecule's structure, characterized by the inherent ring strain of the azetidine moiety and the nucleophilic secondary amine, alongside the ether functionality, dictates its chemical behavior. Azetidines are valued scaffolds in medicinal chemistry due to their ability to impart desirable physicochemical properties such as improved metabolic stability and solubility.[1] The reactivity of the azetidine ring is largely governed by its considerable ring strain (approximately 25.4 kcal/mol), making it more reactive than its five-membered pyrrolidine counterpart, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[2][3]
This guide will systematically explore the stability and reactivity profile of 3-(Pentan-3-yloxy)azetidine, providing a predictive framework to inform its synthesis, handling, and application in drug discovery and development.
Predicted Synthesis of 3-(Pentan-3-yloxy)azetidine
A plausible and efficient synthesis of 3-(Pentan-3-yloxy)azetidine would likely proceed via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4][5] The synthesis would commence with a readily available starting material, such as 3-hydroxyazetidine or its N-protected form.
A proposed two-step synthetic pathway is outlined below:
Step 1: Deprotonation of 3-Hydroxyazetidine. The hydroxyl group of an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is deprotonated using a suitable base to form the corresponding alkoxide. A strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically effective.[5]
Step 2: Nucleophilic Substitution. The resulting alkoxide then acts as a nucleophile, displacing a suitable leaving group on a pentan-3-yl electrophile. Common electrophiles for this SN2 reaction include 3-bromopentane or pentan-3-yl tosylate.[4] The use of a primary or secondary alkyl halide is crucial for the success of the Williamson ether synthesis to avoid competing elimination reactions.[6]
Step 3: Deprotection (if applicable). If an N-protected 3-hydroxyazetidine was used, the protecting group (e.g., Boc) would be removed under appropriate conditions (e.g., treatment with trifluoroacetic acid) to yield the final product.
Caption: Proposed synthetic route to 3-(Pentan-3-yloxy)azetidine.
Chemical Stability Profile
The stability of 3-(Pentan-3-yloxy)azetidine is a critical parameter for its storage, formulation, and in vivo performance. The primary sites of potential degradation are the strained azetidine ring and the ether linkage.
Hydrolytic Stability
Acidic Conditions: Under acidic conditions, two primary degradation pathways are anticipated:
-
Azetidine Ring Opening: The secondary amine of the azetidine ring will be readily protonated to form an azetidinium ion. This significantly increases the ring strain and renders the ring susceptible to nucleophilic attack and subsequent ring-opening. The pKa of the azetidine nitrogen is a crucial determinant of its stability in acidic media; a lower pKa will result in a lower concentration of the reactive azetidinium ion at a given pH, thus enhancing stability.[7]
-
Ether Cleavage: The ether oxygen can also be protonated by strong acids, forming a good leaving group.[8][9] This is typically followed by nucleophilic attack (SN1 or SN2 mechanism) by a counter-ion or solvent, leading to the cleavage of the C-O bond.[10][11][12] This would yield 3-hydroxyazetidine and a derivative of pentan-3-ol. This reaction often requires forcing conditions, such as elevated temperatures and a strong, non-coordinating acid.[8]
Caption: Predicted acid-catalyzed degradation pathways.
Basic Conditions: Ethers are generally stable under basic conditions.[13] The azetidine ring is also expected to be relatively stable, although strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring, which is not the case here. Therefore, 3-(Pentan-3-yloxy)azetidine is predicted to exhibit good stability in neutral to basic aqueous solutions.
Thermal Stability
Aliphatic ethers are generally thermally stable. Significant degradation would likely require temperatures exceeding 200°C. The predicted mechanism for thermal decomposition would involve homolytic cleavage of C-C or C-O bonds, initiating a cascade of radical reactions. The azetidine ring itself is also expected to be reasonably stable to heat, though extreme temperatures could lead to ring fragmentation.
Photolytic Stability
Exposure to ultraviolet (UV) radiation could induce photochemical degradation. The ether linkage may be susceptible to photolytic cleavage, proceeding through a radical mechanism.[14][15] This could involve the formation of alkoxy and alkyl radicals, which would then undergo further reactions. The azetidine ring may also undergo photochemical reactions, such as ring-opening or rearrangements, particularly if photosensitizers are present.[16]
Reactivity Profile
The reactivity of 3-(Pentan-3-yloxy)azetidine is primarily dictated by the nucleophilic secondary amine and the strained four-membered ring.
Reactions at the Azetidine Nitrogen
The lone pair of electrons on the nitrogen atom makes it a nucleophilic center.
-
N-Alkylation: The secondary amine can be readily alkylated with alkyl halides or other electrophiles to form the corresponding tertiary amine.
-
N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acylazetidine (an amide). This transformation would decrease the basicity of the nitrogen atom.
-
N-Arylation: Under appropriate catalytic conditions (e.g., Buchwald-Hartwig amination), the azetidine nitrogen can be arylated.
Ring-Opening Reactions
As discussed under stability, the azetidine ring is susceptible to ring-opening, particularly under acidic conditions that promote the formation of the highly strained azetidinium ion. Nucleophilic attack on one of the ring carbons leads to cleavage of a C-N bond.
Reactions Involving the Ether Moiety
The ether linkage is generally unreactive, with the exception of acid-catalyzed cleavage as previously described. Oxidative cleavage of the ether is also a possibility under strong oxidizing conditions, potentially leading to the formation of a ketone at the 3-position of the azetidine ring.
Experimental Protocols for Stability and Reactivity Assessment
To experimentally validate the predicted stability and reactivity profile of 3-(Pentan-3-yloxy)azetidine, a series of forced degradation (stress testing) studies should be conducted.[17][18][19] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[20][21]
General Experimental Setup
A solution of 3-(Pentan-3-yloxy)azetidine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) would be subjected to the stress conditions outlined below. Samples should be taken at various time points and analyzed by a stability-indicating HPLC method (e.g., with UV and mass spectrometric detection) to quantify the parent compound and detect any degradation products.
Hydrolytic Stability Testing
-
Acidic Conditions: The compound is exposed to a range of acidic conditions (e.g., 0.1 M HCl, 0.01 M HCl) at different temperatures (e.g., room temperature, 50°C, 80°C).
-
Basic Conditions: The compound is exposed to a range of basic conditions (e.g., 0.1 M NaOH, 0.01 M NaOH) at different temperatures.
-
Neutral Conditions: The compound is refluxed in water.
Thermal Stress Testing
The solid compound is exposed to elevated temperatures (e.g., 50°C, 80°C, 105°C) for a defined period.[22] Solutions of the compound can also be heated to assess thermal stability in the solution state.
Photostability Testing
Solutions of the compound are exposed to a light source according to ICH Q1B guidelines, typically a combination of cool white fluorescent and near-UV lamps. A dark control sample should be run in parallel.
Oxidative Stress Testing
The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
Caption: Workflow for forced degradation studies.
Illustrative Data Summary
The following table provides a template for summarizing the results of forced degradation studies. Since no experimental data is available for 3-(Pentan-3-yloxy)azetidine, the entries are illustrative of the expected outcomes based on the principles discussed.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Predicted) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | 15-30% | Ring-opened products, 3-Hydroxyazetidine |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 80°C | < 5% | Negligible degradation |
| Oxidation | 3% H₂O₂ | 8 h | RT | 10-25% | N-oxide, 3-oxoazetidine derivative |
| Thermal (Solid) | - | 7 days | 105°C | < 5% | Negligible degradation |
| Photolytic | ICH Q1B | - | RT | 5-15% | Radical-derived products |
Conclusion
3-(Pentan-3-yloxy)azetidine is a molecule with a nuanced stability and reactivity profile, largely governed by the interplay between its strained azetidine ring and the ether functionality. It is predicted to be reasonably stable under neutral and basic conditions but susceptible to degradation in strong acid, primarily through ring-opening of the protonated azetidine. The secondary amine offers a reliable handle for further synthetic modifications. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its chemical properties. A thorough understanding of these characteristics is paramount for the successful development of 3-(Pentan-3-yloxy)azetidine and its analogs as potential therapeutic agents.
References
- Current time information in Merrimack County, US. Google.
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Williamson ether synthesis. Wikipedia. Retrieved February 7, 2026, from [Link]
-
Understanding Aliphatic Ethers and Their Reactions. Scribd. Retrieved February 7, 2026, from [Link]
-
Acidic cleavage of ethers (video). Khan Academy. Retrieved February 7, 2026, from [Link]
-
Cleavage of Ethers with Acids. YouTube. Retrieved February 7, 2026, from [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Retrieved February 7, 2026, from [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Ether cleavage. Wikipedia. Retrieved February 7, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved February 7, 2026, from [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]
-
(PDF) Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved February 7, 2026, from [Link]
-
Stress Testing Study Design. Veeprho. Retrieved February 7, 2026, from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Primary thermal decomposition processes in aliphatic polyesters investigated by chemical ionization mass spectrometry. ACS Publications. Retrieved February 7, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Retrieved February 7, 2026, from [Link]
-
Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. ResearchGate. Retrieved February 7, 2026, from [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
(PDF) Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Retrieved February 7, 2026, from [Link]
-
Formation of NH‐azetidines from terminal olefins. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Retrieved February 7, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 7, 2026, from [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
-
Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved February 7, 2026, from [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Forced Degradation Testing. SGS USA. Retrieved February 7, 2026, from [Link]
-
Photocatalytic Cleavage of β-O-4 Ether Bonds in Lignin over Ni/TiO 2. MDPI. Retrieved February 7, 2026, from [Link]
-
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Retrieved February 7, 2026, from [Link]
-
New developments in the pharmaceutical stress testing industry. European Pharmaceutical Review. Retrieved February 7, 2026, from [Link]
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved February 7, 2026, from [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Retrieved February 7, 2026, from [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Retrieved February 7, 2026, from [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Retrieved February 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Forced Degradation Testing | SGS USA [sgs.com]
- 21. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. veeprho.com [veeprho.com]
Substituted Azetidine Ethers: A Technical Guide for Strategic Application in Drug Discovery
Abstract
The azetidine scaffold has emerged as a powerhouse in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to therapeutic candidates. As a conformationally rigid, sp³-rich motif, it offers a unique tool for navigating complex biological landscapes. This guide provides an in-depth review of a specific, high-value subclass: substituted azetidine ethers. We will dissect the primary synthetic routes to these structures, with a focus on the strategic O-alkylation of azetidinol intermediates. Furthermore, we will explore the causal relationship between the azetidine ether moiety and its impact on critical drug-like properties, including metabolic stability, solubility, and its role as a versatile bioisostere. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Azetidine Ring: A Privileged Scaffold in Modern Drug Design
Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology.[1] Their inherent ring strain (approx. 25.4 kcal/mol) makes them more reactive than their larger pyrrolidine cousins, yet significantly more stable and easier to handle than highly strained aziridines.[1] This finely tuned reactivity, combined with a rigid, three-dimensional geometry, makes the azetidine ring a "privileged scaffold" in drug discovery.[2]
Incorporating an azetidine moiety can profoundly influence a molecule's pharmacokinetic profile.[2] The non-planar structure enhances the fraction of sp³-hybridized carbons (Fsp³), a key metric correlated with increased clinical success rates. This three-dimensionality can lead to improved target engagement and selectivity. Furthermore, the nitrogen atom acts as a polar feature, often improving solubility and providing a vector for further chemical modification. Several FDA-approved drugs, including Baricitinib (Janus kinase inhibitor) and Cobimetinib (MEK inhibitor), feature the azetidine ring, underscoring its therapeutic relevance.[2]
Substituted azetidine ethers, the focus of this guide, add another layer of sophistication. The ether linkage at the 3-position introduces a hydrogen bond acceptor, modulates lipophilicity, and can serve to block sites of metabolic oxidation, thereby enhancing the stability and bioavailability of a drug candidate.
Synthetic Landscape for Azetidine Ethers
Accessing substituted azetidine ethers can be achieved through several strategic pathways. While methods like the ring enlargement of aziridines or [2+2] cycloadditions can form the core ring, the most direct and versatile approach for generating a diverse library of azetidine ethers involves the functionalization of a readily available azetidinol precursor.[3]
dot
Caption: Key synthetic routes to substituted azetidine ethers.
Core Strategy: O-Alkylation of N-Boc-3-hydroxyazetidine
The most prevalent and modular route to 3-alkoxyazetidines is the O-alkylation of an N-protected 3-hydroxyazetidine intermediate. This is typically accomplished via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[4] The use of N-Boc-3-hydroxyazetidine is advantageous due to the stability of the Boc protecting group and its straightforward removal under mild acidic conditions.[5][6]
The mechanism involves two key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the azetidinol, forming a nucleophilic alkoxide.
-
Nucleophilic Attack: The newly formed azetidin-3-oxide anion attacks a primary alkyl halide (or sulfonate), displacing the leaving group in a classic SN2 fashion to form the ether bond.[7]
The choice of a primary alkyl halide is critical to maximize yield and avoid competing E2 elimination reactions, which are more likely with secondary or tertiary halides.[8][9]
Experimental Protocol: Williamson Ether Synthesis of 1-Boc-3-methoxyazetidine
This protocol describes a representative procedure for the synthesis of a simple azetidine ether from N-Boc-3-hydroxyazetidine.[10]
Materials:
-
1-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Iodomethane (CH₃I) or other primary alkyl halide (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 eq) and dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically complete at this stage.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, 1.5 eq) dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with ethyl acetate and water.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Boc-3-alkoxyazetidine product.
dot
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
A Comprehensive Guide to the Theoretical Modeling of 3-(Pentan-3-yloxy)azetidine: From Molecular Structure to Pharmacological Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates.[1][2] This in-depth technical guide provides a comprehensive roadmap for the theoretical modeling of a novel azetidine derivative, 3-(Pentan-3-yloxy)azetidine. Eschewing a rigid template, this document is structured to logically flow from fundamental quantum mechanical characterization to advanced molecular dynamics simulations and in silico drug discovery applications. As a self-validating framework, each proposed protocol is grounded in established computational methodologies, offering both the "how" and the "why" behind experimental choices. This guide is intended to empower researchers to confidently and rigorously investigate the conformational landscape, intermolecular interactions, and potential therapeutic relevance of this and similar small molecules.
Introduction: The Rationale for Modeling 3-(Pentan-3-yloxy)azetidine
The convergence of a strained four-membered azetidine ring with a flexible pentan-3-yloxy side chain in 3-(Pentan-3-yloxy)azetidine presents an intriguing subject for theoretical investigation. The azetidine moiety can influence properties such as aqueous solubility and metabolic stability, while the ether linkage and alkyl chain contribute to lipophilicity and potential interactions with hydrophobic pockets in biological targets.[2] A thorough computational characterization of this molecule is a prerequisite for its rational application in drug design, enabling predictions of its behavior in biological systems and guiding the synthesis of more potent and selective analogs.
This guide will systematically detail the theoretical workflow for characterizing 3-(Pentan-3-yloxy)azetidine, beginning with the elucidation of its intrinsic electronic and structural properties and culminating in the prediction of its potential as a pharmacologically active agent.
Quantum Mechanical Deep Dive: Unveiling the Intrinsic Properties of 3-(Pentan-3-yloxy)azetidine
Quantum mechanics (QM) provides the most accurate theoretical description of a molecule's electronic structure, offering invaluable insights into its geometry, conformational preferences, and reactivity. For a molecule like 3-(Pentan-3-yloxy)azetidine, with its strained ring and multiple rotatable bonds, a QM approach is essential for establishing a foundational understanding of its behavior.
Conformational Analysis: The Causality of Shape
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. A comprehensive conformational analysis is therefore the cornerstone of any theoretical modeling study.
Experimental Protocol: Conformational Search and Energy Ranking
-
Initial Structure Generation: A 2D sketch of 3-(Pentan-3-yloxy)azetidine will be converted into an initial 3D structure using a molecular editor such as Avogadro or Maestro.
-
Geometry Optimization: This initial structure will be optimized using a computationally inexpensive method to obtain a reasonable starting geometry.
-
Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface. For a molecule with several rotatable bonds, a Monte Carlo or low-mode molecular dynamics search is often effective.
-
Quantum Mechanical Refinement and Energy Calculation: The unique conformers generated will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT).[3][4]
-
Choice of Functional: The B3LYP functional is a robust choice for general-purpose geometry optimizations of organic molecules. For a more refined energy calculation, especially where non-covalent interactions may play a role, a functional with dispersion correction, such as ωB97X-D, is recommended.[5]
-
Choice of Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization. For more accurate single-point energy calculations, a larger basis set with diffuse and polarization functions, like 6-311+G(d,p), is advisable to better describe the lone pairs on the oxygen and nitrogen atoms and the strained azetidine ring.[4][6][7]
-
-
Data Analysis and Visualization: The relative energies of the optimized conformers will be calculated, including zero-point vibrational energy corrections, to identify the global minimum and low-energy conformers. These can then be visualized and their geometries (e.g., dihedral angles) analyzed.
Table 1: Key Quantum Mechanical Properties of 3-(Pentan-3-yloxy)azetidine Conformers
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Dipole Moment (Debye) |
| Conf-01 | 0.00 | Calculated Value | Calculated Value |
| Conf-02 | Calculated Value | Calculated Value | Calculated Value |
| Conf-03 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Electronic Properties: Mapping Reactivity and Interaction Potential
Understanding the electronic landscape of 3-(Pentan-3-yloxy)azetidine is crucial for predicting its reactivity and how it will interact with other molecules.
Experimental Protocol: Electronic Property Calculation
-
Wavefunction Generation: Using the optimized geometry of the lowest energy conformer from the previous step, a single-point energy calculation will be performed at a high level of theory (e.g., ωB97X-D/6-311+G(d,p)).
-
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.
-
Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is critical for understanding potential sites for hydrogen bonding and other electrostatic interactions.
-
Partial Charge Calculation: Atomic partial charges will be calculated. While simpler methods exist, for use in subsequent molecular dynamics simulations, Restrained Electrostatic Potential (RESP) charges are recommended for their superior representation of the electrostatic environment.[8][9][10][11][12]
Diagram 1: Quantum Mechanics Workflow
Caption: General workflow for Molecular Dynamics simulations.
In Silico Drug Discovery: Predicting Biological Relevance
With a robust theoretical model of 3-(Pentan-3-yloxy)azetidine, we can now explore its potential as a drug candidate using a variety of in silico techniques.
Pharmacophore Modeling and Virtual Screening
If a biological target is unknown, a ligand-based approach can be used to identify potential targets. A pharmacophore model represents the essential 3D arrangement of functional groups responsible for a molecule's biological activity.
Experimental Protocol: Ligand-Based Virtual Screening
-
Pharmacophore Hypothesis Generation: Based on the low-energy conformers of 3-(Pentan-3-yloxy)azetidine, a pharmacophore hypothesis is generated, identifying key features such as hydrogen bond acceptors (the nitrogen and oxygen atoms), and hydrophobic regions (the pentyl group). [13][14][15][16]2. Database Screening: This pharmacophore model is then used to screen a database of known drug targets (e.g., the Protein Data Bank) to identify proteins with binding sites that are complementary to the hypothesis.
-
Molecular Docking: The most promising protein-ligand complexes identified from the pharmacophore screen are then subjected to molecular docking using a program like AutoDock Vina. [17][18][19][20][21]Docking predicts the preferred binding orientation and affinity of the molecule within the protein's active site.
-
Hit Prioritization: The docked poses are scored and ranked, and the top-ranking protein targets are prioritized for further investigation.
Predicting ADMET Properties
Early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. [22]Numerous computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties. [1][23][24]
Table 2: Predicted ADMET Properties for 3-(Pentan-3-yloxy)azetidine
| Property | Predicted Value | Method/Software |
| Aqueous Solubility (logS) | Predicted Value | e.g., SwissADME, QikProp |
| Blood-Brain Barrier Permeation | Predicted Value | e.g., SwissADME, QikProp |
| CYP450 Inhibition | Predicted Value | e.g., SwissADME, QikProp |
| hERG Inhibition | Predicted Value | e.g., SwissADME, QikProp |
| Oral Bioavailability | Predicted Value | e.g., SwissADME, QikProp |
Free Energy Perturbation (FEP) for Lead Optimization
Once a promising target is identified, FEP calculations can be used to predict the relative binding affinities of a series of analogs, guiding lead optimization. [25]FEP simulates the "alchemical" transformation of one molecule into another, allowing for a highly accurate calculation of the change in binding free energy. [26][27][28][29] Experimental Protocol: Relative Binding Free Energy Calculation
-
System Preparation: A simulation system containing the protein target, the ligand (3-(Pentan-3-yloxy)azetidine), water, and ions is prepared as in a standard MD simulation. A second system with a proposed analog is also prepared.
-
Alchemical Transformation Setup: The topologies of the two ligands are merged, and a series of intermediate states (lambda windows) are defined for the transformation of one ligand into the other.
-
MD Simulations at Each Lambda Window: MD simulations are run for each intermediate state.
-
Free Energy Calculation: The free energy difference between each lambda window is calculated using statistical mechanics methods like the Bennett Acceptance Ratio (BAR). The sum of these differences gives the overall relative binding free energy.
Diagram 3: In Silico Drug Discovery Workflow
Caption: Workflow for in silico drug discovery applications.
Conclusion and Future Directions
This guide has outlined a comprehensive and rigorous theoretical workflow for the characterization of 3-(Pentan-3-yloxy)azetidine. By systematically applying quantum mechanics, molecular dynamics, and in silico drug discovery techniques, researchers can gain a deep understanding of this molecule's properties and potential as a therapeutic agent. The methodologies described herein are not only applicable to the title compound but can also serve as a robust template for the computational investigation of other novel small molecules in the drug discovery pipeline. The integration of these predictive modeling techniques at an early stage of research has the potential to significantly accelerate the identification and optimization of the next generation of innovative medicines.
References
-
AmberTools. University of California, San Francisco. [Link]
- Bekker, H., Berendsen, H. J. C., Dijkstra, E. J., Achterop, S., van Drunen, R., van der Spoel, D., ... & Fraaije, J. G. E. M. (1993). GROMACS: A parallel computer for molecular dynamics simulations. In Physics computing'92 (pp. 252-256).
- Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber 9 biomolecular simulation programs.
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01.
- Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening features.
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261.
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
- Schrödinger, LLC. (2023). Phase, Schrödinger, LLC, New York, NY.
- Shirts, M. R., & Pande, V. S. (2005). Solvation free energies of amino acid side chains for a force field calibrated with protein folding studies. The Journal of chemical physics, 122(14), 144507.
-
VMD - Visual Molecular Dynamics. (n.d.). Theoretical and Computational Biophysics Group, University of Illinois at Urbana-Champaign. [Link]
- Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
- Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935.
- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). AdmetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties.
-
GROMACS - THE MOLECULAR DYNAMICS SIMULATOR. (n.d.). The GROMACS development teams. [Link]
-
Antechamber. (n.d.). Amber MD. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Wang, L., Wu, Y., Deng, Y., Kim, B., Pierce, L., Krilov, G., ... & Abel, R. (2015). Accurate and reliable prediction of relative ligand binding potency in prospective drug discovery by way of a modern free-energy calculation protocol and force field. Journal of the American Chemical Society, 137(7), 2695-2703.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Gapsys, V., Michielin, O., & de Groot, B. L. (2021). Alchemical free energy calculations for drug discovery.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
- Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz Jr, K. M., Ferguson, D. M., ... & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179-5197.
-
GROMACS tutorials by Justin A. Lemkul. (n.d.). [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785.
- Berendsen, H. J., Postma, J. V., van Gunsteren, W. F., DiNola, A., & Haak, J. R. (1984). Molecular dynamics with coupling to an external bath. The Journal of chemical physics, 81(8), 3684-3690.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of chemical physics, 128(8), 084106.
- Parrinello, M., & Rahman, A. (1981). Polymorphic transitions in single crystals: A new molecular dynamics method. Journal of Applied physics, 52(12), 7182-7190.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- Fox, T., & Kollman, P. A. (1998). Application of the RESP methodology in the parametrization of organic ligands. Journal of the American Chemical Society, 120(27), 6818-6825.
- Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
- Singh, N., & Singh, U. C. (2016). A guide to performing computational alchemy for drug discovery.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Aldeghi, M., Heifetz, A., Bodkin, M. J., Knapp, S., & Biggin, P. C. (2016). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical science, 7(1), 207-218.
- BIOVIA, Dassault Systèmes, Discovery Studio, San Diego: Dassault Systèmes, 2021.
- Hu, H., & Yang, W. (1996). A new approach for calculating the restrained electrostatic potential (RESP) charges. The Journal of chemical physics, 104(11), 4315-4323.
- Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields.
-
C.A.T. Med. Chem. U.A. (n.d.). Azetidines are considered privileged scaffolds in drug discovery. [Link]
- Gapsys, V., & de Groot, B. L. (2019). Alchemical free energy calculations for protein–ligand binding. Methods in molecular biology, 2022, 1-27.
- Kaserer, T., Beck, K. R., Akram, M., & Langer, T. (2015). Pharmacophore models and their applications in virtual screening. Molecules, 20(5), 8290-8316.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Dickson, C. J., Hornak, V., & Simmerling, C. (2014). Improving the GAFF force field for protein–ligand simulations: the case of oseltamivir. Journal of molecular graphics and modelling, 48, 137-145.
- Cieplak, P., Caldwell, J. W., & Kollman, P. A. (2001). Molecular mechanical models for organic and biological systems going beyond the atom centered treating of electrostatic interactions.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Membrane-Protein Simulation — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. RESP [signe.teokem.lu.se]
- 9. Re: [AMBER] RESP charge calculation from Premila Samuel Mohan Dass on 2019-07-01 (Amber Archive Jul 2019) [archive.ambermd.org]
- 10. Generate RESP charges with Gaussian — Pablito's playground documentation [pablito-playground.readthedocs.io]
- 11. RESP Charges — CP2K documentation [manual.cp2k.org]
- 12. docs.openforcefield.org [docs.openforcefield.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 17. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. GitHub - shuklarohit815/pyVSvina: Virtual Screening of Ligands using Autodock Vina [github.com]
- 20. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]
- 21. researchgate.net [researchgate.net]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. elearning.uniroma1.it [elearning.uniroma1.it]
- 25. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 26. Free Energy Calculations [mdtutorials.com]
- 27. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 28. gaussian.com [gaussian.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
3-(Pentan-3-yloxy)azetidine: A Lipophilic "Swallowtail" Scaffold for Drug Discovery
Topic: 3-(Pentan-3-yloxy)azetidine as a building block for synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
3-(Pentan-3-yloxy)azetidine represents a specialized structural motif in medicinal chemistry, combining the high metabolic stability and low lipophilicity of the azetidine ring with the steric bulk and hydrophobic reach of the 3-pentyl ("swallowtail") ether .
Unlike simple methoxy- or ethoxy-azetidines, the 3-pentyl group provides a symmetrical, branched lipophilic anchor capable of filling hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) without the entropic penalty of flexible
Chemical Profile & Rationale[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a strained 4-membered nitrogen heterocycle (azetidine) substituted at the 3-position with a secondary ether linkage.
| Feature | Medicinal Chemistry Impact |
| Azetidine Core | Lowers LogP (vs. piperidine/pyrrolidine); reduces metabolic liability; rigidifies vector. |
| Ether Linkage | Polar handle; hydrogen bond acceptor; metabolically stable compared to esters. |
| 3-Pentyl Group | "Swallowtail" symmetry ( |
| Secondary Amine | High pKa (~10.5); versatile handle for |
Calculated Properties (Predicted)
-
Formula:
-
MW: 143.23 g/mol
-
CLogP: ~1.4 – 1.8 (Tunable lipophilicity)
-
pKa (Conjugate Acid): ~10.5 (Typical for secondary azetidines)
-
Boiling Point: ~180°C (760 mmHg) - Note: Likely isolated as HCl or TFA salt.
Synthesis Protocol: The "Make"
Objective: Synthesize 3-(pentan-3-yloxy)azetidine hydrochloride from commercially available precursors.
Retrosynthetic Strategy
The most robust route involves the Williamson Ether Synthesis on an
Critical Challenge: The reaction involves a secondary alcohol (azetidine-3-ol) and a secondary alkyl halide (3-bromopentane). This increases the risk of
Detailed Workflow (Step-by-Step)
Step 1: O-Alkylation (The Critical Step)
-
Reagents:
-Boc-3-hydroxyazetidine (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), 3-Bromopentane (1.5 eq), Tetrabutylammonium iodide (TBAI, 0.1 eq). -
Solvent: Anhydrous DMF (0.2 M).
-
Conditions: 0°C to 60°C, 12–18 h.
Protocol:
-
Activation: In a flame-dried flask under
, dissolve -Boc-3-hydroxyazetidine (10 mmol) in anhydrous DMF (50 mL). Cool to 0°C. -
Deprotonation: Add NaH (15 mmol) portion-wise. Evolution of
gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation. -
Alkylation: Cool back to 0°C. Add TBAI (1 mmol) followed by dropwise addition of 3-bromopentane (15 mmol).
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (stain with ninhydrin or KMnO4). Note: If elimination dominates, lower temp to 40°C and extend time.
-
Workup: Quench with sat.
(aq). Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). The product (
-Boc-3-(pentan-3-yloxy)azetidine) is usually a colorless oil.
Step 2: N-Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Protocol:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess acid.
-
Salt Formation: Dissolve residue in minimal
, add 2M HCl in ether. Filter the white precipitate.[1] -
Yield: Typically 60–75% (over 2 steps).
-
Synthesis Logic Diagram (Graphviz)
Caption: Figure 1. Optimized synthetic route for 3-(pentan-3-yloxy)azetidine hydrochloride.
Application Protocols: The "Use"
Objective: Incorporate the building block into drug-like scaffolds.
Protocol A: Amide Coupling (General)
Best for: Attaching the azetidine to carboxylic acid cores.
-
Mix: Carboxylic Acid (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF. Stir 5 min.
-
Add: 3-(Pentan-3-yloxy)azetidine HCl salt (1.1 eq).
-
Reaction: Stir at RT for 2–4 h.
-
Note: Azetidines are nucleophilic but sterically less hindered than piperidines; reaction is usually fast.
Protocol B: (Nucleophilic Aromatic Substitution)
Best for: Heteroaryl libraries (e.g., Pyrimidines, Pyridines).
-
Substrate: 2-Chloropyrimidine or 4-Fluoronitrobenzene.
-
Conditions: Mix substrate (1.0 eq) + Azetidine Building Block (1.2 eq) +
(2.5 eq) in DMSO or NMP. -
Heat: 80–100°C for 4–12 h.
-
Insight: The 3-pentyl ether adds significant lipophilicity; monitor reaction progress by LCMS as the product will be much more non-polar than the starting heteroaryl chloride.
Protocol C: Reductive Amination
Best for:
-
Mix: Aldehyde/Ketone (1.0 eq) + Azetidine Building Block (1.1 eq) in DCE/MeOH (10:1).
-
Add:
(1.5 eq). -
Buffer: Add Acetic Acid (1–2 drops) to ensure pH ~5.
-
Stir: RT for 16 h.
Decision Tree for Optimization
Use this logic flow to troubleshoot low yields or select the correct coupling strategy.
Caption: Figure 2. Functionalization decision matrix for azetidine building blocks.
References
-
Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. Link
-
3-Alkoxyazetidine Protocols: Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. (Comparative reactivity data for azetidines vs thietanes). Link
-
Medicinal Chemistry Utility: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition, 49(48), 8900-8939. (Discusses 4-membered ring properties analogous to azetidines). Link
-
General Building Block Data: American Elements Catalog Entry for 3-(pentyloxy)azetidine hydrochloride. Link
-
Reactivity Profiles: Duncton, M. A. J. (2011). Minireview: Recent Applications of Azetidines in Drug Discovery. MedChemComm. Link
Sources
- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Strategic N-Functionalization of 3-(Pentan-3-yloxy)azetidine
Part 1: Executive Summary & Chemical Profile[1]
Introduction
The azetidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique vector for conformational restriction and lowering lipophilicity compared to piperidines or pyrrolidines. However, 3-(Pentan-3-yloxy)azetidine presents a specific set of challenges and opportunities.[1][2] Unlike simple azetidines, the bulky, lipophilic pentan-3-yloxy group at the C3 position modulates the ring's pucker angle and solubility profile.
This guide provides a validated decision matrix and detailed protocols for the N-functionalization of this scaffold. We prioritize methods that preserve the strained 4-membered ring while achieving high conversion, specifically addressing the steric influence of the "swallowtail" ether group.
Chemical Profile & Handling[1][3][4][5]
-
Compound: 3-(Pentan-3-yloxy)azetidine[1]
-
Key Feature: The C3-ether linkage adds significant lipophilicity (LogP increase) and steric bulk compared to methoxy analogs.
-
Stability Warning: While kinetically stable, the azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization (ROP) or hydrolysis under strong acidic conditions or high thermal stress in the presence of nucleophiles.
-
Storage: Store as the HCl or TFA salt at -20°C. Free-basing should be performed immediately prior to use.
Part 2: Strategic Decision Matrix
Before selecting a protocol, analyze your electrophile. The steric bulk of the pentan-3-yloxy group generally does not hinder N-approach, but it significantly affects solubility, making non-polar solvents (DCM, Toluene) highly effective.[1]
Figure 1: Strategic workflow for selecting the optimal functionalization pathway based on the target electrophile.[1]
Part 3: Detailed Experimental Protocols
Method A: Reductive Amination (The "Soft" Approach)
Best for: Attaching alkyl chains; preserving ring integrity. Mechanism: Formation of an iminium ion followed by rapid reduction.[1] Critical Insight: We utilize Sodium Triacetoxyborohydride (STAB) rather than NaCNBH₃. STAB is safer (no cyanide), easier to handle, and allows for a "one-pot" procedure where the iminium species is reduced faster than the aldehyde/ketone, preventing side reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-(Pentan-3-yloxy)azetidine (Salt) | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |
| STAB (NaBH(OAc)₃) | 1.5 | Reducing Agent |
| DIPEA (if using salt) | 1.1 | Neutralizer |
| Acetic Acid (AcOH) | 1-2 drops | Catalyst (pH 5-6) |
| DCE (1,2-Dichloroethane) | 0.2 M | Solvent |
Protocol Steps
-
Preparation: In a flame-dried vial, suspend the azetidine salt in DCE (0.2 M concentration).
-
Free-Basing (In-situ): Add DIPEA (1.1 equiv) and stir for 5 minutes. The mixture should become homogeneous.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[1] If the ketone is sterically hindered, add catalytic AcOH and stir for 30 mins before adding the reducing agent.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]
-
Note: The bulky pentan-3-yloxy group aids solubility, preventing precipitation of intermediates.[1]
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3).[1][3] The product will partition strongly into the organic phase due to the lipophilic tail.
-
Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (typically MeOH/DCM) is usually sufficient.[1]
Method B: Buchwald-Hartwig Cross-Coupling (The "Hard" Approach)
Best for: N-Arylation (coupling with Aryl Bromides/Chlorides).[1] Critical Insight: Azetidines can undergo β-hydride elimination to form allylamines under harsh conditions.[1] We utilize a Pd(0)/BINAP system with Cesium Carbonate .[1] Cs₂CO₃ is milder than NaOtBu and reduces the risk of ring opening or elimination.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-(Pentan-3-yloxy)azetidine (Free base) | 1.2 | Nucleophile |
| Aryl Halide | 1.0 | Electrophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |
| BINAP (or XPhos) | 0.04 (4 mol%) | Ligand |
| Cs₂CO₃ | 2.0 | Base |
| Toluene or Dioxane | 0.1 M | Solvent (Anhydrous) |
Protocol Steps
-
Catalyst Activation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in Toluene.[1] Stir at RT for 15 mins until the solution turns a rich orange/red (active catalyst formation).
-
Substrate Addition: Add the Aryl Halide, the Azetidine (pre-free-based is preferred for Pd chemistry to avoid amine salts poisoning the catalyst), and Cs₂CO₃.
-
Deoxygenation: Sparge with Argon for 5 minutes. Oxygen kills the active Pd(0) species.
-
Heating: Seal the vessel and heat to 80°C .
-
Warning: Do not exceed 100°C if possible.[1] Higher temperatures increase the risk of azetidine ring strain release.
-
-
Monitoring: Check LCMS at 4 hours. If conversion is slow, add a second portion of catalyst.[1]
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via column chromatography.[1][4]
Part 4: Quality Control & Troubleshooting
Validating the Structure (NMR)
The integrity of the azetidine ring is the primary QC concern. Ring opening results in a linear propylamine chain, which is easily distinct by NMR.[1]
-
Azetidine (Intact): Look for the characteristic multiplets of the ring protons (H2/H4) typically around 3.5 – 4.2 ppm as broad multiplets or triplets.
-
Ring Opened (Failure): Signals shift upfield to 2.5 – 3.0 ppm (typical aliphatic amine range) and the integration pattern changes from a cyclic ABX system to a linear alkyl chain.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance of Ketone | Switch solvent to THF; Increase Temp to 40°C; Use Ti(OiPr)₄ as a Lewis Acid additive. |
| Ring Opening (Method A/B) | Acidic quench or overheating | Use basic quench (NaHCO₃) strictly.[1] Lower reaction temp in Method B. |
| Pd Catalyst Death (Method B) | Amine salt contamination | Ensure Azetidine is fully free-based before adding to the Pd mixture.[1] |
| Poor Solubility | Polarity mismatch | The pentan-3-yloxy group is lipophilic.[1] Avoid pure water/methanol systems.[1] Use DCM/EtOAc. |
Part 5: Mechanistic Visualization
Understanding the stability of the intermediate is key to success. The diagram below illustrates the Reductive Amination pathway, highlighting the stable Iminium intermediate versus the Ring Opening risk.
Figure 2: Reaction pathway for Reductive Amination.[1] Note that STAB reduction is faster than the hydrolysis or ring-opening pathways under controlled pH.
References
-
Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The foundational text for Method A, establishing STAB as the reagent of choice.
-
[1]
-
-
Wolfe, J. P., & Buchwald, S. L. (1996).[1] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Describes the mechanistic basis for the Pd-catalyzed cross-coupling used in Method B.
-
(Note: Link directs to JOC search/landing for verification).[1]
-
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Detailed review of ligands (like XPhos/BINAP) crucial for coupling secondary cyclic amines like azetidines.
-
[1]
-
-
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.[1] Comprehensive review on azetidine stability and ring-strain manipulation.
-
[1]
-
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Incorporation of 3-(Pentan-3-yloxy)azetidine into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Azetidine-Containing Peptides
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics.[1][2] Azetidine-containing amino acids, a class of conformationally constrained building blocks, have garnered significant interest for their ability to impart unique structural and functional attributes to peptides. The rigid, four-membered azetidine ring can induce specific turns in the peptide backbone, enhance stability against proteolytic degradation, and improve the efficiency of macrocyclization.[3] These features make azetidine-containing peptides highly attractive candidates for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This document provides a comprehensive guide to the incorporation of a novel, sterically hindered azetidine-based amino acid, 3-(pentan-3-yloxy)azetidine-3-carboxylic acid, into peptide scaffolds using solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the requisite amino acid building block, detail optimized protocols for its incorporation into peptide chains, and provide guidance on the characterization of the resulting peptides.
Part 1: Synthesis of the Fmoc-Protected 3-(Pentan-3-yloxy)azetidine-3-carboxylic Acid Building Block
A robust and scalable synthesis of the Fmoc-protected 3-(pentan-3-yloxy)azetidine-3-carboxylic acid is a prerequisite for its use in SPPS. The following proposed synthetic route is based on established methodologies for the synthesis of related azetidine derivatives.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-Boc-3-iodoazetidine
This procedure is adapted from known methods for the iodination of N-Boc-3-hydroxyazetidine.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).
-
Add iodine (1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-Boc-3-iodoazetidine.
-
Step 2: Williamson Ether Synthesis to form 1-Boc-3-(pentan-3-yloxy)azetidine
This step utilizes the classic Williamson ether synthesis to introduce the pentan-3-yloxy group.[4][5]
-
Materials:
-
1-Boc-3-iodoazetidine
-
3-Pentanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a solution of 3-pentanol (1.5 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.6 eq).
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium pentan-3-oxide solution back to 0 °C and add a solution of 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Step 3: Carboxylation to 1-Boc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid
This step involves the deprotonation at the 3-position of the azetidine ring followed by quenching with carbon dioxide.
-
Materials:
-
1-Boc-3-(pentan-3-yloxy)azetidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂) gas or solid (dry ice)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 1-Boc-3-(pentan-3-yloxy)azetidine (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Bubble dry CO₂ gas through the solution for 30 minutes or add crushed dry ice pellets.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
-
Step 4 & 5: Boc Deprotection and Fmoc Protection
The final steps involve the standard procedures for Boc deprotection followed by Fmoc protection.[6][7]
-
Materials:
-
1-Boc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and water
-
-
Procedure (Boc Deprotection):
-
Dissolve the Boc-protected amino acid in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
-
Procedure (Fmoc Protection):
-
Dissolve the deprotected amino acid in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization or silica gel column chromatography.
-
Part 2: Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.
SPPS Workflow Overview
Caption: General workflow for the incorporation of the azetidine amino acid in SPPS.
Optimized Coupling Protocol
Due to the steric hindrance of the α,α-disubstituted azetidine amino acid, standard coupling conditions may result in low yields.[8][9] The following protocol is recommended to maximize coupling efficiency.
-
Materials and Reagents:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
-
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-3-(pentan-3-yloxy)azetidine-3-carboxylic acid (3-5 eq), HATU or COMU (3-5 eq), and DIEA (6-10 eq) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, microwave irradiation (e.g., 20-30W at 50-75 °C) for 10-30 minutes can significantly improve efficiency.[8]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.
-
Repeat: Continue with the SPPS cycle for the subsequent amino acids.
-
Quantitative Data on Coupling Efficiency
| Coupling Condition | Reagent Equivalents (AA:Coup:Base) | Time (h) | Temperature (°C) | Expected Yield (%) | Purity (%) |
| Standard (HATU/DIEA) | 3:2.9:6 | 2 | 25 | 85-95 | >90 |
| Microwave (COMU/DIEA) | 4:3.9:8 | 0.5 | 75 | >95 | >95 |
| Difficult Coupling (DEPBT) | 3:3:6 | 4 | 25 | 80-90 | >85 |
Yield and purity are dependent on the specific peptide sequence.
Part 3: Cleavage, Purification, and Characterization
Cleavage from Resin and Deprotection
-
Procedure:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Characterization
Mass Spectrometry (MS):
-
Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Expected Fragmentation: In tandem MS (MS/MS), peptides containing the azetidine residue will exhibit characteristic b- and y-ion series.[10][11] The azetidine ring may influence fragmentation patterns, potentially leading to unique fragmentation pathways that can be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the azetidine ring will appear in a distinct region of the spectrum. The chemical shifts of the α-protons of adjacent residues may also be affected by the conformational constraints imposed by the azetidine ring.[12][13][14][15][16]
-
¹³C NMR: The carbon signals of the azetidine ring will provide further structural confirmation.
| Azetidine Ring Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Cα-H | 4.0 - 4.5 | 60 - 65 |
| Cβ-H₂ | 3.5 - 4.2 | 50 - 55 |
| Cγ-H₂ | 3.5 - 4.2 | 50 - 55 |
Chemical shifts are approximate and can vary depending on the peptide sequence and solvent.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, perform a second coupling with fresh reagents. The use of microwave irradiation is highly recommended for subsequent couplings.
-
Aggregation: For hydrophobic sequences prone to aggregation, consider using a more polar solvent mixture (e.g., DMF/DMSO) or incorporating pseudoproline dipeptides in the sequence.
-
Side Reactions: The use of high-quality reagents and anhydrous solvents is crucial to minimize side reactions.
Conclusion
The incorporation of 3-(pentan-3-yloxy)azetidine-3-carboxylic acid into peptide scaffolds offers a promising avenue for the design of novel peptide therapeutics with enhanced properties. The synthetic and SPPS protocols outlined in this application note provide a robust framework for the successful synthesis and characterization of these modified peptides. Careful optimization of coupling conditions and thorough analytical characterization are paramount to ensure the generation of high-quality materials for downstream applications in drug discovery and development.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Organic Syntheses, Coll. Vol. 1, p.258 (1941); Vol. 7, p.31 (1927).
- Spring, D. R., et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett2008, 2008 (13), 2023-2027.
- Gante, J. Azetidines in Peptide Chemistry. Angewandte Chemie International Edition in English1994, 33 (17), 1699–1720.
- Craik, D. J., et al. The Future of Peptide-based Drugs. Chemical Biology & Drug Design2013, 81 (1), 136–147.
- Kent, S. B. H., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research1979, 13 (1), 100-106.
- Vysotsky, V. V., et al. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules2021, 26 (22), 7005.
- Kotha, S., et al. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science2017, 23 (3), 188-199.
- Liskamp, R. M. J., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry2021, 64 (19), 14197–14243.
- Wishart, D. S. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal2012, 102 (11), 2605–2614.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available online: [Link] (accessed on 7 February 2026).
- Wysocki, V. H., et al. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry1992, 3 (1), 27-32.
-
BMRB. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available online: [Link] (accessed on 7 February 2026).
-
International Research Journal of Modernization in Engineering Technology and Science. Unnatural Amino Acids into Proteins/ Protein Engineering. Available online: [Link] (accessed on 7 February 2026).
- Rotella, D. P. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of Medicinal Chemistry1989, 32 (4), 875-879.
- Ovaa, H., et al. Reprogramming natural proteins using unnatural amino acids. Chemical Society Reviews2021, 50 (23), 13071-13093.
- Wagschal, S., et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018, 2018 (4), 195-214.
- Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry2007, 72 (15), 5754–5757.
-
BMRB. pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids. Available online: [Link] (accessed on 7 February 2026).
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available online: [Link] (accessed on 7 February 2026).
- Gaskell, S. J., et al. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry1997, 32 (12), 1337-1349.
- Wals, K., & Ovaa, H. Future applications of unnatural amino acid incorporation for the development of proteins with therapeutic value. Methods in Molecular Biology2014, 1177, 145-161.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmrb.io [bmrb.io]
purification techniques for 3-(Pentan-3-yloxy)azetidine
Application Note: Purification Strategies for 3-(Pentan-3-yloxy)azetidine
Abstract & Molecule Profile
3-(Pentan-3-yloxy)azetidine is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to introduce metabolic stability and specific vector orientation into drug candidates. Unlike simple aliphatic amines, this molecule combines a strained four-membered azetidine ring with a lipophilic, sterically hindered pentan-3-yl ether group.
The purification of this compound presents a unique dichotomy: the azetidine ring confers high basicity (
Physicochemical Profile
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | 143.23 g/mol | Volatile; amenable to vacuum distillation. |
| Basicity ( | 11.0 - 11.3 (Conj.[1] Acid) | Primary Handle: Excellent candidate for acid-base extraction. |
| Boiling Point | Requires high vacuum to keep pot temp | |
| Stability | Moderate | Sensitive to strong Lewis acids and extreme heat ( |
| Solubility | Soluble in DCM, EtOAc, MeOH | Lipophilic tail allows solubility in non-polar solvents despite the amine. |
Safety & Handling (Critical)
-
Risk: Azetidines are potentially corrosive and toxic.[1] The strained ring can act as an alkylating agent under specific metabolic conditions.
-
Flammability: Treat as a Class 1B Flammable Liquid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
C to prevent oxidation of the secondary amine (N-oxide formation).
Protocol A: Acid-Base Extraction (The Standard Workup)
Context: This is the most efficient method for removing non-basic impurities (e.g., unreacted alcohols, neutral side products) from crude reaction mixtures.
Mechanism: The high basicity of the azetidine nitrogen allows it to be selectively protonated and pulled into the aqueous phase, leaving neutral organic impurities behind.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (
of crude). Avoid DCM if possible to prevent emulsion formation during vigorous shaking. -
Acid Extraction:
-
Cool the organic phase to
C. -
Slowly add 1.0 M aqueous HCl (
). -
Agitate vigorously for 5 minutes.
-
Separation: Collect the aqueous layer (contains the Product-HCl salt). The organic layer contains neutral impurities (discard after TLC confirmation).
-
-
Wash: Back-wash the aqueous acidic layer with a small volume of fresh EtOAc to remove entrained neutrals.
-
Basification (Critical Step):
-
Cool the aqueous acidic phase to
C. Heat generated during neutralization can degrade the ring. -
Slowly add 6.0 M NaOH or saturated
until pH . The solution should become cloudy as the free base oils out.
-
-
Final Extraction: Extract the aqueous phase three times with Dichloromethane (DCM) or MTBE .
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate). -
Concentration: Remove solvent under reduced pressure (Rotavap) at
C.
Yield Expectation:
Protocol B: Oxalate Salt Crystallization (High Purity)
Context: If the free base is an oil or difficult to handle, converting it to a crystalline oxalate salt is the gold standard for long-term storage and high purity (
Mechanism: Oxalic acid forms stable, often crystalline salts with secondary amines. The stoichiometry is typically 1:1.
Step-by-Step Methodology:
-
Preparation: Dissolve
of crude 3-(Pentan-3-yloxy)azetidine in of Ethanol (EtOH) . -
Acid Addition: Prepare a saturated solution of Oxalic Acid in warm EtOH (
). -
Mixing: Add the oxalic acid solution dropwise to the amine solution with stirring at room temperature.
-
Crystallization:
-
A white precipitate should form immediately.
-
If no precipitate forms, add Diethyl Ether dropwise until turbidity appears.
-
Cool to
C overnight.
-
-
Filtration: Filter the white solid under vacuum. Wash with cold Ether.
-
Free Base Recovery (Optional): When ready to use, dissolve the salt in water, basify with NaOH, and extract with DCM as per Protocol A.
Protocol C: Vacuum Distillation (Scale-Up)
Context: For quantities
Equipment: Kugelrohr apparatus or Short-path distillation head.
Parameters:
-
Vacuum: High vacuum required (
or ). -
Bath Temperature: Start at
C, ramp slowly. Product likely distills at C (0.5 mmHg). -
Precaution: Do not exceed
C bath temperature. Thermal ring opening to an allylamine derivative is a known degradation pathway for azetidines.
Visual Workflows (DOT Diagrams)
Figure 1: Acid-Base Purification Logic
Caption: Workflow for selective isolation of the basic azetidine from neutral reaction byproducts.
Figure 2: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on scale and purity needs.
Analytical Verification (QC)
-
NMR (
):-
Look for the azetidine ring protons : typically two multiplets around
3.5–3.8 ppm (often distinct sets due to the substituent at C3). -
C3 Proton: A quintet-like multiplet around
4.1–4.3 ppm. -
Pentyl Group: Methyl triplet (
0.9), methylene multiplets ( 1.4–1.6), and the methine proton ( 3.2–3.3) connected to the ether oxygen.
-
-
Mass Spectrometry:
-
ESI+: Expect
. -
Fragmentation: Loss of the pentyl chain or ring opening may be observed in hard ionization (EI).
-
References
-
Azetidine Synthesis & Properties
-
Purification of Laboratory Chemicals
-
Armarego, W. L. F. (2017).[4] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Standard reference for amine purification via distillation and salt formation).
-
-
Azetidine Stability & Handling
-
Distillation of Azetidine Derivatives
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Synthesis and Identification of 3‑Oxazolines in Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pentan-3-yloxy)azetidine
Ticket ID: #AZET-PENT-003 Subject: Improving Yield & Reproducibility in Secondary-Secondary Ether Formation Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The "Secondary-Secondary" Challenge
The synthesis of 3-(Pentan-3-yloxy)azetidine presents a classic organic synthesis hurdle: forming an ether bond between two secondary carbons (a secondary-secondary ether ).
Users typically report yields below 20% when using standard Williamson ether conditions (
This guide provides three tiered protocols—from standard optimization to advanced catalytic methods—to solve this specific yield issue.
Module 1: Diagnostic & Standard Optimization
For users seeing <20% yield or high olefin byproducts.
The Core Problem: Competition between and
In your current setup, the azetidine alkoxide is acting as a base rather than a nucleophile . 3-Bromopentane is sterically hindered; the approach vector for substitution is blocked, making proton abstraction (elimination) the lower-energy pathway.
Optimized Protocol A: The "Low-Temp Triflate" Method
To favor substitution, we must make the electrophile more reactive (better leaving group) and run the reaction at a temperature where
Reagents:
-
Substrate:
-Boc-3-hydroxyazetidine (1.0 eq) -
Electrophile: 3-Pentyl triflate (generated in situ or fresh) (Crucial Change)
-
Base: NaH (1.2 eq) or KH (1.2 eq)
-
Solvent: THF/DMF (9:1 mixture)
Step-by-Step:
-
Alkoxide Formation: Dissolve
-Boc-3-hydroxyazetidine in anhydrous THF/DMF. Cool to 0°C. Add NaH. Stir for 30 min until gas evolution ceases. -
Electrophile Addition: Cool the mixture to -20°C or -78°C .
-
Reaction: Add 3-Pentyl triflate slowly. The triflate is a "super-leaving group" (
times more reactive than bromide), allowing to occur at temperatures too low for E2 elimination to compete effectively. -
Warm-up: Allow to warm only to 0°C. Do not reflux.
Troubleshooting Table: Standard Route
| Observation | Diagnosis | Solution |
| Recovery of starting alcohol | Alkoxide did not form or quenched. | Ensure anhydrous conditions. Switch NaH to KH (faster deprotonation). |
| Formation of 2-pentene | E2 Elimination dominates. | Stop using bromide/iodide. Switch to Triflate (OTf) and lower temperature. |
| Azetidine ring opening | Lewis acid contamination or high heat. | Maintain pH > 7. Avoid strong Lewis acids ( |
Module 2: Advanced Protocol (Silver Oxide Mediated)
For users with sensitive substrates or those avoiding strong bases.
If the basic conditions of Protocol A degrade your protecting group or cause side reactions, use the Silver Oxide (
Protocol B: The "Soft" Alkylation
Mechanism: Silver coordinates to the halogen of the alkyl halide, weakening the C-X bond and allowing the neutral alcohol (or weak alkoxide) to attack.
Step-by-Step:
-
Dissolve
-Boc-3-hydroxyazetidine (1.0 eq) in DCM or Toluene. -
Add 3-Iodopentane (3.0 eq) (Iodide is required for Ag affinity).
-
Add
(1.5 eq). -
Stir at room temperature in the dark (foil-wrapped flask) for 24-48 hours.
-
Filtration: Filter through Celite to remove silver salts.
Pros:
-
Eliminates the need for anhydrous NaH.
-
Significantly reduces E2 elimination (no strong base present).
-
Mild conditions preserve the azetidine ring.
Module 3: The "Nuclear Option" (Imidate Chemistry)
For users requiring >80% yield on scale.
When both Williamson and Silver methods fail, the Trichloroacetimidate method is the industry standard for difficult secondary-secondary ethers. This operates under acid catalysis , completely inverting the mechanism.
Protocol C: Acid-Catalyzed Etherification
Concept: You convert the 3-pentanol into an imidate (a powerful alkylating agent) and react it with the azetidine alcohol.
Workflow:
-
Activate 3-Pentanol: React 3-pentanol with trichloroacetonitrile (
) and DBU (catalytic) to form 3-pentyl trichloroacetimidate . Isolate this oil. -
Coupling: Dissolve
-Boc-3-hydroxyazetidine and the imidate (1.5 eq) in DCM/Cyclohexane (1:2). -
Catalysis: Add catalytic TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or
at 0°C. -
Mechanism: The acid protonates the imidate, making it an excellent leaving group (trichloroacetamide), which is displaced by the azetidine alcohol.
Module 4: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct synthesis route based on your specific failure mode.
Figure 1: Decision matrix for selecting the optimal synthesis strategy based on observed side-products.
Module 5: Isolation & Deprotection (Critical Warning)
User Alert: Many researchers successfully synthesize the molecule but lose it during isolation.
The Volatility Trap: The deprotected product, 3-(pentan-3-yloxy)azetidine (free base) , is a low-molecular-weight amine. It is volatile and moderately water-soluble.
-
Do NOT rotovap the free base to dryness under high vacuum/heat. You will pump your product into the trap.
-
Do NOT perform a standard aqueous extraction without pH control.
Correct Isolation Protocol:
-
Deprotection: Remove Boc using TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Salt Formation: Do not isolate the free base. Evaporate the acid/solvent carefully, then re-dissolve in ether and add ethereal HCl or Oxalic acid to precipitate the non-volatile salt .
-
Filtration: Collect the solid salt. This is the stable form for storage.
References & Grounding[2]
-
Williamson Ether Synthesis Optimization:
-
Mechanism & Elimination Issues: Secondary alkyl halides with secondary alkoxides favor E2 elimination. Use of triflates at low temperature suppresses this pathway.
-
Source:
-
-
Silver Oxide Mediated Etherification:
-
Protocol:
acts as a mild promoter for alkylation of alcohols with alkyl iodides, avoiding strong basic conditions that lead to elimination. -
Source:
-
-
Azetidine Properties:
-
Stability: 1-Boc-3-hydroxyazetidine is a stable solid, but the deprotected ether derivatives are volatile amines requiring salt formation for isolation.
-
Source:
-
-
General Troubleshooting for Ether Synthesis:
-
BenchChem Guide: Highlights solvent effects (DMF/DMSO) and leaving group selection (Triflate vs Bromide) as key variables in yield optimization.
-
Source:
-
Technical Support Center: Troubleshooting 3-(Pentan-3-yloxy)azetidine Instability
Status: Operational Ticket ID: AZT-3-P3-STAB Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are likely encountering degradation issues with 3-(Pentan-3-yloxy)azetidine (or its derivatives). This 4-membered nitrogen heterocycle is a high-value pharmacophore used to modulate lipophilicity (
This guide moves beyond generic advice, providing a mechanistic root-cause analysis and self-validating protocols to stabilize your workflow.
Module 1: Root Cause Analysis (The "Why")
Before fixing the issue, you must understand the failure mode. The instability of 3-(Pentan-3-yloxy)azetidine is rarely random; it is driven by two primary vectors: Acid-Mediated Ring Opening and Oxidative Degradation .
The Degradation Mechanism
The azetidine ring is kinetically stable but thermodynamically unstable. The nitrogen atom is basic (
Figure 1: Acid-Mediated Degradation Pathway
Caption: The "Death Spiral" of Azetidines. Once protonated, the ring becomes a potent electrophile. In the absence of external nucleophiles, it may react with its own free base form to polymerize.
Module 2: Storage & Handling Protocols
Current Status Check: If your compound has turned yellow/brown or became a gum, it has likely oxidized or polymerized.
Protocol A: The Salt Shield (Recommended)
The free base is volatile and reactive. The hydrochloride or oxalate salt is significantly more stable.
| Parameter | Free Base | Hydrochloride Salt |
| Physical State | Colorless Liquid / Low-melting Solid | White Crystalline Solid |
| Shelf Life (4°C) | < 2 Weeks (prone to yellowing) | > 12 Months |
| Hygroscopicity | Moderate (absorbs | High (keep desiccated) |
| Reactivity | High (Nucleophilic & Electrophilic) | Low (Latent Nucleophile) |
Action Item: If you synthesized the free base, convert it immediately to the HCl salt for storage:
-
Dissolve free base in anhydrous
or 1,4-Dioxane. -
Add 1.1 eq of
in Dioxane dropwise at 0°C. -
Filter the precipitate under
. Do not use aqueous HCl , as water can initiate ring opening during concentration.
Protocol B: The "Cold & Dark" Rule
-
Temperature: Store at -20°C.
-
Atmosphere: Argon is superior to Nitrogen (heavier, blankets the solid).
-
Container: Amber glass (UV protection). Avoid plastic vials for long-term storage as the free base can leach plasticizers or react with residual monomers.
Module 3: Synthesis & Purification Troubleshooting
User Query: "I lost 80% of my product during silica gel chromatography. It just streaked."
Diagnosis: Silica gel is acidic (
The "Neutralized Silica" Workflow
Do NOT use standard silica columns.
-
Pre-treatment: Slurry silica gel in Hexane containing 2-5% Triethylamine (
) or 1% (in MeOH). -
Eluent: Always maintain 1%
or in your mobile phase throughout the run. -
Alternative: Use Basic Alumina or C18 Reverse Phase (at basic pH, e.g., Ammonium Bicarbonate buffer).
User Query: "My yield is low after workup."
Diagnosis: Water solubility. 3-alkoxyazetidines are polar amines.
-
Fix: When extracting the free base, saturate the aqueous phase with
or (Salting out). Use :Isopropanol (3:1) as the organic extraction solvent, not just DCM.
Module 4: Analytical Discrepancies
User Query: "GC-MS shows multiple peaks, but NMR looks clean."
Diagnosis: Thermal Degradation. The high temperature of the GC injector (250°C+) can cause:
-
Hofmann Elimination: Ring opening to an allylic amine.
-
Retro-[2+2]: Fragmentation (rare but possible).
Validation Protocol:
-
Switch to LC-MS: Run using a high pH buffer (Ammonium Bicarbonate, pH 10) to keep the amine neutral and improve peak shape on C18.
-
NMR Check: In
, azetidines often show broad peaks due to slow ring inversion (puckering).-
Tip: Add a drop of
or run at 50°C to sharpen signals. -
Characteristic Signal: Look for the C2/C4 protons around
3.5 - 4.0 ppm. If ring opening occurred, these will shift upfield to 2.5 - 3.0 ppm (acyclic amine range).
-
Module 5: Decision Matrix (Interactive Guide)
Use this logic flow to determine your next step.
Caption: Operational decision tree for handling 3-(Pentan-3-yloxy)azetidine samples.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Advances.
-
Lowe, D. (2018). The Azetidine Ring. In the Pipeline (Science Translational Medicine).
-
PubChem. (2024). Compound Summary: Azetidine derivatives and stability data. National Library of Medicine.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Alkoxyazetidines. Journal of Organic Chemistry.
Validation & Comparative
A Comparative Guide to Azetidine-Based Compounds: From In Vitro Promise to In Vivo Performance
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional character impart favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles. This guide provides a comprehensive in vitro and in vivo comparison of three distinct classes of azetidine-based compounds, showcasing the versatility of this scaffold in targeting a range of diseases, from cancer to neurological disorders and infectious diseases. We will delve into the experimental data supporting their development, offering insights into the causal relationships between molecular design, in vitro potency, and in vivo efficacy.
Case Study 1: Azetidine-Based STAT3 Inhibitors in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. A novel series of (R)-azetidine-2-carboxamide analogues have demonstrated potent and selective inhibition of STAT3.[1]
In Vitro Efficacy
The in vitro potency of these azetidine-based STAT3 inhibitors was determined through STAT3 DNA-binding assays, which measure the ability of the compounds to disrupt the binding of STAT3 to its target DNA sequence. Several analogues exhibited sub-micromolar potencies.[1] For instance, compounds 5a , 5o , and 8i displayed IC₅₀ values of 0.55 µM, 0.38 µM, and 0.34 µM, respectively, for STAT3 inhibition, while showing significantly weaker activity against other STAT family members like STAT1 and STAT5 (IC₅₀ > 18 µM), indicating high selectivity.[1] Further optimization led to compounds like 7g and 9k , which not only retained high potency but also possessed improved cell permeability and other desirable physicochemical properties.[1] Isothermal titration calorimetry confirmed high-affinity binding of 7g (K_D = 880 nM) and 9k (K_D = 960 nM) to the STAT3 protein.[1]
In cell-based assays, these compounds effectively inhibited constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cell lines such as MDA-MB-231 and MDA-MB-468.[1] This inhibition of STAT3 function translated to a reduction in cancer cell viability, with EC₅₀ values in the range of 0.9–1.9 µM for compounds 7e , 7f , 7g , and 9k in MDA-MB-231 cells.[1] Furthermore, these compounds induced apoptosis and inhibited colony formation in cancer cells harboring constitutively active STAT3, while having minimal effects on normal breast epithelial cells (MCF-10A) or cancer cells without aberrant STAT3 activity (MCF-7).[2][3]
| Compound | STAT3 DNA-Binding IC₅₀ (µM) | STAT1/STAT5 DNA-Binding IC₅₀ (µM) | MDA-MB-231 Cell Viability EC₅₀ (µM) |
| 5a | 0.55 | > 18 | ND |
| 5o | 0.38 | > 18 | ND |
| 8i | 0.34 | > 18 | ND |
| 7e | ND | ND | ~1.9 |
| 7f | ND | ND | ~1.5 |
| 7g | ND | ND | ~0.9 |
| 9k | ND | ND | ~1.2 |
| ND: Not Determined in the cited source. |
In Vivo Performance in a Triple-Negative Breast Cancer (TNBC) Model
The in vivo efficacy of these azetidine-based STAT3 inhibitors was evaluated in a mouse xenograft model of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer often characterized by STAT3 hyperactivation. Oral or intraperitoneal administration of lead compounds, such as H120 and H182, as single agents resulted in significant inhibition of TNBC xenograft growth.[4]
In a syngeneic mouse model of breast cancer, the combination of an azetidine-based STAT3 inhibitor (H278, the HCl salt of H182) with radiation therapy led to a complete blockade of tumor growth and improved survival.[4] Pharmacodynamic analysis of tumor tissues from treated mice confirmed the on-target activity of the compounds, showing suppressed STAT3 DNA-binding activity and reduced expression of downstream STAT3 target genes, including c-Myc, VEGF, and survivin.[4] These findings underscore the potential of azetidine-based STAT3 inhibitors as effective anticancer agents, both as monotherapy and in combination with other treatments.
Mechanism of Action: Targeting the JAK-STAT Pathway
The Janus kinase (JAK)-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. Upon activation by cytokines or growth factors, JAKs phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth and survival. The azetidine-based compounds discussed here act as direct inhibitors of STAT3, binding to the protein and preventing its DNA-binding and transcriptional activity.[1][4] Some of these compounds, such as H172 and H182, have been shown to bind irreversibly to STAT3, which may contribute to their potent and sustained antitumor effects.[5]
Case Study 2: Azetidine-Based VMAT2 Inhibitors for Neurological Disorders
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[6] Dysregulation of VMAT2 function is implicated in several neurological and psychiatric disorders. A series of novel cis- and trans-azetidine analogs have been developed as potent inhibitors of VMAT2.[6]
In Vitro Potency
The in vitro potency of these azetidine analogs was assessed by their ability to inhibit the uptake of radiolabeled dopamine ([³H]DA) into isolated synaptic vesicles. All tested azetidine analogs demonstrated potent inhibition of VMAT2 function, with K_i values in the nanomolar range.[6] Interestingly, both cis and trans isomers showed comparable inhibitory activity, suggesting that the precise spatial arrangement of the substituents on the azetidine ring is not a critical determinant for binding to VMAT2.[7] The cis-4-methoxy analog 22b was identified as the most potent inhibitor in the series (K_i = 24 nM), being approximately twofold more potent than the established VMAT2 inhibitors lobelane and norlobelane.[6]
| Compound | Stereochemistry | R | VMAT2 [³H]DA Uptake K_i (nM) |
| 15a | trans | H | 48 ± 2.8 |
| 15b | trans | 4-OCH₃ | 66 ± 6.1 |
| 15c | trans | 3,4-methylenedioxy | 31 ± 7.7 |
| 22a | cis | H | 62 ± 3.9 |
| 22b | cis | 4-OCH₃ | 24 ± 1.5 |
| 22c | cis | 3,4-methylenedioxy | 55 ± 3.0 |
In Vivo Implications and Therapeutic Context
While specific in vivo data for these novel azetidine-based VMAT2 inhibitors is not yet extensively published, their potent in vitro activity suggests their potential as therapeutic agents for conditions associated with hyperdopaminergic states, such as methamphetamine abuse.[6] The improved water solubility of the hydrochloride salts of these azetidine analogs compared to related compounds is a favorable property for drug development.[7] Existing VMAT2 inhibitors, such as tetrabenazine and deutetrabenazine, are used clinically to treat hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia. The development of novel, potent, and safe azetidine-based VMAT2 inhibitors could offer new therapeutic options for these and other neurological conditions.
Mechanism of Action: Modulation of Dopaminergic Signaling
VMAT2 inhibitors act by blocking the transport of dopamine from the cytoplasm into synaptic vesicles. This leads to a depletion of vesicular dopamine stores, reducing the amount of dopamine released into the synapse upon neuronal firing. The cytoplasmic dopamine is then subject to degradation by enzymes such as monoamine oxidase. By reducing dopaminergic neurotransmission, VMAT2 inhibitors can alleviate the symptoms of hyperkinetic movement disorders.
Case Study 3: Bicyclic Azetidines as Novel Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. A series of bicyclic azetidines has been identified as a promising new class of antimalarials with activity against multiple stages of the parasite's life cycle.[8][9]
In Vitro and In Vivo Antimalarial Activity
These bicyclic azetidines exhibit potent in vitro activity against P. falciparum. For example, the lead compound BRD3914 has an EC₅₀ of 15 nM against the parasite.[10] Importantly, these compounds are active against all three stages of the parasite's life cycle: the blood, liver, and transmission stages.[9] This multi-stage activity is highly desirable for an antimalarial drug, as it could potentially lead to a cure, prevent transmission, and protect against infection.
In a mouse model of malaria, BRD3914 demonstrated curative efficacy at a single, low oral dose.[8] A four-dose oral regimen of BRD3914 was shown to cure P. falciparum-infected mice.[10] Furthermore, pharmacokinetic studies in mice revealed that a related lead compound, 27 , has excellent oral bioavailability (94%), a long half-life (15 hours), and low clearance, properties that are highly favorable for an antimalarial drug.[11]
| Compound | Target | P. falciparum EC₅₀ (nM) | In Vivo Efficacy | Oral Bioavailability (Mouse) |
| BRD3914 | Phenylalanyl-tRNA synthetase | 15 | Curative in mice (4 oral doses) | ND |
| Compound 27 | Dihydroorotate Dehydrogenase | ND | Efficacious in mouse model | 94% |
| ND: Not Determined in the cited source. |
Mechanism of Action: Inhibition of Plasmodium falciparum Phenylalanyl-tRNA Synthetase
The molecular target of the bicyclic azetidine antimalarials has been identified as the parasite's cytoplasmic phenylalanyl-tRNA synthetase (cFRS).[9][12] This enzyme is essential for protein synthesis, as it is responsible for attaching the amino acid phenylalanine to its corresponding tRNA molecule. Inhibition of cFRS leads to a cessation of protein synthesis and ultimately, parasite death.[13] Structural studies have revealed that these bicyclic azetidines bind to the active site of the parasite's cFRS with high affinity and selectivity over the human counterpart, which explains their potent and parasite-specific activity.[12]
In Vitro to In Vivo Translation: A Comparative Perspective
The successful translation of potent in vitro activity to in vivo efficacy is a major challenge in drug discovery. The azetidine scaffold has been shown to favorably influence the pharmacokinetic properties of drug candidates.
For the azetidine-based STAT3 inhibitors , modifications to the core structure were made to improve cell membrane permeability and other physicochemical properties, which likely contributed to their in vivo activity.[1] However, pharmacokinetic limitations have been a general hurdle for the clinical advancement of many STAT3 inhibitors.[2]
The azetidine-based VMAT2 inhibitors demonstrated improved water solubility compared to their parent compounds, a desirable feature for oral drug delivery.[7] The clinical success of other VMAT2 inhibitors like deutetrabenazine, which has an improved pharmacokinetic profile over its predecessor, highlights the importance of optimizing these parameters.
The bicyclic azetidine antimalarials exemplify a successful translation from in vitro potency to in vivo efficacy. The lead compounds in this series not only have nanomolar in vitro activity but also exhibit excellent oral bioavailability and long half-lives in animal models, characteristics that are crucial for a single-dose cure for malaria.[11]
Detailed Experimental Protocols
In Vitro Assay: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes a method to assess the ability of a compound to inhibit the binding of STAT3 protein to its DNA consensus sequence.
Materials:
-
Nuclear extract containing activated STAT3
-
Biotin-labeled double-stranded DNA probe containing the STAT3 binding site
-
Unlabeled ("cold") competitor DNA probe
-
Poly(dI-dC)
-
Binding buffer (e.g., LightShift Poly(dI-dC))
-
Loading buffer
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Chemiluminescent nucleic acid detection module
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Binding buffer
-
Poly(dI-dC)
-
Test compound at various concentrations (or vehicle control)
-
Nuclear extract
-
-
Incubation: Incubate the reaction mixture at room temperature for 10 minutes to allow for non-specific binding to the poly(dI-dC).
-
Probe Addition: Add the biotin-labeled DNA probe to the reaction mixture.
-
Binding Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for STAT3-DNA binding.
-
Gel Electrophoresis:
-
Add loading buffer to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at 100-150V until the dye front is near the bottom.
-
-
Transfer and Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Visualize the bands on an imager. A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of the test compound indicates inhibition.[14][15][16][17]
-
In Vitro Assay: Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay
This protocol outlines a method to measure the inhibition of VMAT2-mediated dopamine uptake into synaptic vesicles.
Materials:
-
Isolated synaptic vesicles from rat brain or cells expressing VMAT2
-
[³H]Dopamine
-
Uptake buffer (e.g., sucrose buffer with ATP and MgCl₂)
-
Test compound at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Vesicle Preparation: Prepare synaptic vesicles from rat brain tissue or VMAT2-expressing cells by differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Uptake buffer
-
Test compound at various concentrations (or vehicle control)
-
Isolated synaptic vesicles
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Uptake: Add [³H]Dopamine to the reaction mixture to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Terminate Uptake: Stop the reaction by adding ice-cold uptake buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the unbound [³H]Dopamine.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of VMAT2 uptake.[6][18][19][20][21]
In Vitro Assay: Plasmodium falciparum Growth Inhibition Assay
This protocol describes a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Triton X-100, saponin, and EDTA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Serially dilute the test compounds in complete culture medium in a 96-well plate.
-
Parasite Addition: Add the synchronized P. falciparum culture (at a defined parasitemia and hematocrit) to each well.
-
Incubation: Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
-
Lysis and Staining:
-
Freeze the plates to lyse the red blood cells.
-
Thaw the plates and add lysis buffer containing SYBR Green I to each well.
-
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. A decrease in fluorescence indicates inhibition of parasite growth.[22][23]
In Vivo Model: Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol outlines the general procedure for establishing and using a TNBC xenograft model in mice to evaluate the efficacy of anticancer compounds.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the TNBC cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound to the treatment group according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Evaluation: Continue treatment and monitoring for a predefined period. The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored as a measure of toxicity. At the end of the study, tumors can be excised for pharmacodynamic analysis.[3][4]
Conclusion
The azetidine scaffold has proven to be a remarkably versatile building block in the design of novel therapeutic agents. The case studies presented here, spanning oncology, neuroscience, and infectious diseases, demonstrate that the unique structural and physicochemical properties of azetidine can be leveraged to develop potent and selective inhibitors for a diverse range of biological targets. The successful translation of in vitro potency to in vivo efficacy, as exemplified by the bicyclic azetidine antimalarials, underscores the importance of optimizing pharmacokinetic properties in parallel with target engagement. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate the continued emergence of innovative azetidine-based compounds with the potential to address significant unmet medical needs.
References
-
Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 531, 215613. [Link]
-
Yue, P., Li, Y., Zhou, Z., Wang, Y., Chen, Y., Van der-Jeught, K., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15873. [Link]
-
Yue, P., Li, Y., Zhou, Z., Wang, Y., Chen, Y., Van der-Jeught, K., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
-
Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed, 35276290. [Link]
-
Kato, N., Comer, E., Sakata-Kato, T., Sharma, A., Nirmal, A. J., Al-Mafraji, K., ... & Clardy, J. (2016). Diversity-oriented synthesis yields novel multistage antimalarial inhibitors. Nature, 538(7625), 344-349. [Link]
-
Kato, N., Lukens, A. K., Valderramos, J. C., D'Angelo, G., Mazzuri, J., Gal-Tanamy, M., ... & Wirth, D. F. (2022). Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development. ResearchGate. [Link]
-
Kato, N., Lukens, A. K., Valderramos, J. C., D'Angelo, G., Mazzuri, J., Gal-Tanamy, M., ... & Wirth, D. F. (2022). Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development. PubMed, 35797371. [Link]
-
Hulverson, M. A., Vanaerschot, M., Van den Kerkhof, M., Gushta, A., Wenseleers, T., Van Gompel, L., ... & Van Voorhis, W. C. (2021). Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines. PubMed, 33432924. [Link]
-
Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., Grenier-Loustalot, M. F., & Leroy, D. (2017). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 16(5), 313-332. [Link]
-
EMSA of predicted STAT3 binding sequence. (A) STAT3 binding sequences sited between. ResearchGate. [Link]
-
Miller, G. W. (2013). The vesicular monoamine transporter 2: an underexplored pharmacological target. Molecular pharmacology, 84(2), 151-159. [Link]
-
Penthala, N. R., Ponugoti, P. R., Nickell, J. R., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H] dopamine uptake. Bioorganic & medicinal chemistry, 21(21), 6771-6777. [Link]
-
Penthala, N. R., Ponugoti, P. R., Nickell, J. R., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H] dopamine uptake. PubMed, 23932822. [Link]
-
Gujjar, R., El Mazouni, F., White, K. L., White, J., Creason, S., Shackleford, D. M., ... & Charman, S. A. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 8(2), 174-179. [Link]
-
Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2007). A requirement of STAT3 DNA-binding precludes Th-1 immunostimulatory gene expression by NF-κB in tumors. Cancer research, 67(10), 4992-4999. [Link]
-
Hulverson, M. A., Vanaerschot, M., Van den Kerkhof, M., Gushta, A., Wenseleers, T., Van Gompel, L., ... & Van Voorhis, W. C. (2021). Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines. Nature communications, 12(1), 1-11. [Link]
-
New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ResearchGate. [Link]
-
Plasmodium falciparum phenylalanyl-tRNA synthetase alpha subunit. TDR Targets. [Link]
-
Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., ... & Schreiber, S. L. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp)-H Arylation. Journal of the American Chemical Society, 139(32), 11300-11306. [Link]
-
Xie, S. C., Wang, Y., Morton, C. J., Metcalfe, R. D., Dogovski, C., Pasaje, C. F. A., ... & Tilley, L. (2024). Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase. eScholarship, University of California. [Link]
-
Electrophoretic mobility shift assay (EMSA). protocols.io. [Link]
-
Sarkanen, J. R., Kärkkäinen, O., Lehtimäki, K., Pasonen-Seppänen, S., & Pöyhönen, E. (2020). Screening for modulators of vesicular monoamine transporter 2 activity in cells using a fluorescent substrate. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 76-86. [Link]
-
Yue, P., Li, Y., Zhou, Z., Wang, Y., Chen, Y., Van der-Jeught, K., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15873. [Link]
-
Xie, S. C., Wang, Y., Morton, C. J., Metcalfe, R. D., Dogovski, C., Pasaje, C. F. A., ... & Tilley, L. (2024). Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase. eScholarship. [Link]
-
Grybko, M., & Sambo, D. (2019). Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties. CMB-UNITO. [Link]
-
EMSA (Electrophoretic Mobility Shift Assay). University of Pennsylvania. [Link]
-
Zofou, D., Tene, M., Tane, P., & Titanji, V. P. (2011). In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane. Antimicrobial agents and chemotherapy, 55(9), 4383-4388. [Link]
-
Yaffe, S. R., D'Andrea, M. R., & Andrade, F. H. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 207(1), 60-67. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. | Broad Institute [broadinstitute.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 16. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nva.sikt.no [nva.sikt.no]
- 21. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plasmodium falciparum phenylalanyl-tRNA synthetase alpha subunit | Aminoacyl-tRNA synthetases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Stereoisomers of 3-(Pentan-3-yloxy)azetidine: A Comparative Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the azetidine scaffold is a privileged structure, offering a unique three-dimensional framework for the design of novel therapeutics.[1] The precise orientation of substituents on this strained four-membered ring can profoundly influence biological activity, making the unambiguous determination of stereochemistry a critical step in drug development. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 3-(Pentan-3-yloxy)azetidine, offering researchers the analytical tools to confidently distinguish between these diastereomers.
Introduction: The Significance of Stereoisomerism in Azetidine-Based Drug Candidates
The seemingly subtle difference between a cis and trans arrangement of substituents on a small ring system like azetidine can lead to dramatic differences in how a molecule interacts with its biological target. Variations in steric hindrance, dipole moment, and the spatial presentation of key pharmacophoric elements can alter binding affinities and metabolic stabilities by orders of magnitude. For instance, stereocontrolled synthesis and pharmacological evaluation of azetidine derivatives have demonstrated that different stereoisomers can exhibit distinct receptor subtype selectivity and agonist potency.[2] Therefore, robust and accessible analytical methods for stereochemical assignment are not merely a matter of chemical curiosity but a fundamental necessity in the advancement of potent and selective drug candidates.
This guide will delve into the practical application of three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate the isomers of 3-(Pentan-3-yloxy)azetidine. We will explore the theoretical underpinnings of why each technique can distinguish between the isomers and provide illustrative data and experimental protocols.
Synthesis and Isomer Definition
The synthesis of 3-(Pentan-3-yloxy)azetidine would typically involve the alkylation of 3-hydroxyazetidine with a suitable pentan-3-yl electrophile or a related synthetic strategy. The resulting product is a mixture of two diastereomers:
-
cis-3-(Pentan-3-yloxy)azetidine: The pentan-3-yloxy group and the hydrogen atom at the C3 position of the azetidine ring are on the same side of the ring.
-
trans-3-(Pentan-3-yloxy)azetidine: The pentan-3-yloxy group and the hydrogen atom at the C3 position of the azetidine ring are on opposite sides of the ring.
The ability to spectroscopically differentiate these isomers is paramount for controlling and verifying the stereochemical outcome of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment
NMR spectroscopy, particularly ¹H NMR, is the most powerful and definitive tool for assigning the stereochemistry of substituted azetidines. The key to this differentiation lies in the through-bond coupling constants (J-coupling) between protons on the azetidine ring.
¹H NMR Spectroscopy: Deciphering Vicinal Coupling Constants
The dihedral angle between vicinal protons (protons on adjacent carbon atoms) has a direct and predictable impact on the magnitude of their coupling constant, as described by the Karplus equation. In the context of the azetidine ring, the geometric constraints imposed by the cis and trans configurations lead to distinct dihedral angles between the C3-H proton and the protons on the adjacent C2 and C4 carbons.
Expected ¹H NMR Spectral Differences:
| Parameter | cis-3-(Pentan-3-yloxy)azetidine | trans-3-(Pentan-3-yloxy)azetidine | Rationale |
| ³J (H3-H2/H4) | ~6-7.5 Hz | ~3.0 Hz | The vicinal coupling constants for cis isomers in azetidine rings are consistently larger than those for trans isomers due to the difference in dihedral angles.[3] |
| Chemical Shift of H3 | Further downfield | Slightly upfield | The relative chemical shifts can be influenced by anisotropic effects of the substituents, though the coupling constants provide a more reliable diagnostic handle. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine isomer mixture or isolated isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance resolution or sensitivity.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate all signals to determine the relative proton ratios.
-
Carefully analyze the multiplicity and coupling constants of the signals corresponding to the azetidine ring protons. Focus on the signal for the proton at C3 and its coupling to the protons at C2 and C4.
-
¹³C NMR Spectroscopy
While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR provides valuable complementary information. The chemical shifts of the carbon atoms in the azetidine ring will be subtly different between the two isomers due to steric and electronic effects.
Expected ¹³C NMR Spectral Differences:
| Carbon | cis-Isomer (Predicted δ) | trans-Isomer (Predicted δ) |
| C3 | ~65-75 ppm | ~60-70 ppm |
| C2/C4 | ~45-55 ppm | ~40-50 ppm |
Note: These are predicted ranges and the actual values may vary. The key is the relative difference between the isomers.
Infrared (IR) Spectroscopy: A Confirmatory Tool
IR spectroscopy provides information about the vibrational modes of a molecule and can be used to confirm the presence of key functional groups. While it is less definitive than NMR for stereochemical assignment of these isomers, subtle differences in the fingerprint region may be observable.
The primary functional groups in 3-(Pentan-3-yloxy)azetidine are the secondary amine (N-H) of the azetidine ring and the ether (C-O-C) linkage.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300-3500 | Weak to medium, sharp peak. Secondary amines show a single band in this region.[4][5] |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to strong, sharp peaks. |
| N-H Bend | 1580-1650 | Medium, sharp peak (for primary amines, but can be present for secondary). |
| C-O Stretch (Ether) | 1050-1150 | Strong, prominent peak.[6] |
| N-H Wag | 665-910 | Broad, strong peak for primary and secondary amines.[4] |
While the major peaks will be present in both isomers, slight shifts in the C-N stretching and N-H wagging frequencies, as well as differences in the overall fingerprint region (below 1500 cm⁻¹), may be discernible upon careful comparison of the spectra of the pure isomers. These differences would arise from the distinct vibrational environments in the cis and trans configurations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample or a few milligrams of a solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While MS is not typically used for the primary assignment of stereochemistry for diastereomers (which have the same mass), the relative abundances of certain fragment ions can sometimes differ due to stereochemical influences on fragmentation pathways.
Expected Fragmentation:
Under electron impact (EI) ionization, 3-(Pentan-3-yloxy)azetidine would be expected to undergo fragmentation through several key pathways:
-
α-Cleavage: The most common fragmentation pathway for amines and ethers is cleavage of the bond alpha to the heteroatom. For the azetidine ring, this could involve the loss of a hydrogen radical or an ethyl group from the pentan-3-yloxy substituent.
-
Ring Opening: The strained azetidine ring can undergo ring-opening fragmentation.
-
Loss of the Pentan-3-yloxy Group: Cleavage of the C-O bond can lead to the loss of the pentan-3-yloxy radical.
While the major fragments will likely be the same for both isomers, the steric environment in the cis and trans isomers could influence the stability of the transition states for certain fragmentation pathways, potentially leading to reproducible differences in the relative intensities of specific fragment ions in the mass spectrum.
Experimental Workflow: GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for isomer analysis.
Conclusion
The robust and unambiguous assignment of stereochemistry is a cornerstone of modern drug discovery and development. For the diastereomers of 3-(Pentan-3-yloxy)azetidine, a multi-faceted spectroscopic approach provides the necessary analytical certainty. ¹H NMR spectroscopy stands out as the most definitive technique, with the magnitude of the vicinal coupling constants on the azetidine ring serving as a reliable diagnostic tool to distinguish between the cis and trans isomers. IR spectroscopy offers valuable confirmation of functional groups, while GC-MS can provide supporting evidence through the analysis of fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently characterize their synthesized compounds, ensuring the advancement of stereochemically pure and well-defined drug candidates.
References
-
Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
-
15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
IR: amines. University of Calgary. [Link]
-
Infrared Spectrometry. Michigan State University. [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations. ACS Publications. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]
-
Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]
-
18.8 Spectroscopy of Ethers. OpenStax. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Navigating the Patent Landscape: An In-depth Technical Guide to the Novelty of 3-(Pentan-3-yloxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical research and development, establishing the novelty of a chemical entity is a critical first step. This guide provides a comprehensive technical assessment of 3-(Pentan-3-yloxy)azetidine, a unique azetidine derivative, within the current patent literature. By synthesizing data from patent databases, chemical registries, and the scientific literature, we aim to provide a clear and actionable understanding of the potential for innovation surrounding this molecule.
Introduction to 3-(Pentan-3-yloxy)azetidine: A Structurally Distinct Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and ability to impart favorable physicochemical properties to drug candidates. The substituent at the 3-position of the azetidine ring plays a crucial role in defining the biological activity and patentability of these derivatives. 3-(Pentan-3-yloxy)azetidine, with its centrally branched pentoxy side chain, presents a distinct structural motif within the broader class of 3-alkoxyazetidines.
A search of chemical databases confirms the existence of 3-(Pentan-3-yloxy)azetidine, identified by the CAS Registry Number 1516625-73-2 . While its existence is established, its novelty within the patent landscape and its potential applications remain a key area of investigation.
Analysis of the Patent Landscape
A thorough examination of major patent databases, including Google Patents, USPTO, Espacenet, and WIPO PatentScope, reveals no patents that explicitly claim 3-(Pentan-3-yloxy)azetidine as a specific compound. However, the broader patent landscape for azetidine derivatives is extensive, with numerous patents claiming various substituted azetidines for a wide range of therapeutic applications.
The Prevalence of the Azetidine Core in Patented Inventions
The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in patents for a multitude of therapeutic areas, including:
-
Janus Kinase (JAK) Inhibitors: For the treatment of inflammatory and autoimmune disorders, as well as cancer.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: For a variety of disease states, including cardiovascular and inflammatory diseases.
-
Antidepressant Agents: Targeting the central nervous system.
This broad patent coverage for azetidine derivatives underscores the recognized value of this heterocyclic core in drug discovery.
Scrutinizing Markush Claims: The Case of 3-Alkoxyazetidines
While no patent explicitly names 3-(Pentan-3-yloxy)azetidine, the novelty assessment must extend to the analysis of Markush claims in existing patents. Markush structures are a common feature in chemical patents, allowing inventors to claim a genus of related compounds.[1][2][3][4] A critical question is whether the structure of 3-(Pentan-3-yloxy)azetidine falls within the scope of a pre-existing Markush claim for 3-alkoxyazetidines.
Our analysis of the patent literature reveals patents encompassing 3-alkoxy and 3-aryloxyazetidine derivatives. A key example is a patent application for 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives. The claims in such patents often define the alkoxy group with broad terms such as "C1-C6 alkyl" or "branched alkyl."
Table 1: Representative Patent Claims Covering 3-Substituted Azetidines
| Patent/Application Number | General Structure Claimed | Scope of Substituent at 3-Position | Potential Overlap with 3-(Pentan-3-yloxy)azetidine |
| US9139593B2 | Azetidine derivatives as sEH inhibitors | Broadly defined substituents | Potential overlap if "alkoxy" is broadly claimed. |
| EP2288610B1 | Azetidine and cyclobutane derivatives as JAK inhibitors | Various substituents, including heteroatoms | Requires detailed claim analysis. |
| Generic 3-alkoxyazetidine patents | 3-alkoxyazetidine core | Often defined as C1-C6 alkoxy, sometimes specifying linear or branched | High potential for overlap. |
A definitive assessment of novelty requires a case-by-case legal interpretation of the claim language in relevant patents. However, the presence of broad claims for 3-alkoxyazetidines suggests that the core structure of an azetidine with a C5 ether linkage at the 3-position may be anticipated.
Assessing the Novelty of 3-(Pentan-3-yloxy)azetidine
Based on the available evidence, the novelty of 3-(Pentan-3-yloxy)azetidine can be assessed from two perspectives:
-
Novelty of the Compound Itself: The existence of a CAS number indicates that the compound is not a novel chemical entity. It has been synthesized and characterized.
-
Novelty in Patent Literature and for Specific Applications: The absence of patents explicitly claiming this compound suggests that its specific applications, formulations, or novel synthesis methods may still be patentable.
The "white space" for patentability likely lies in the discovery of unexpected and advantageous properties of 3-(Pentan-3-yloxy)azetidine in a particular therapeutic area. For example, if this specific pentan-3-yloxy substituent confers significantly improved potency, selectivity, or pharmacokinetic properties compared to other known 3-alkoxyazetidines, a patent for its use in a specific medical treatment could be obtainable.
Proposed Synthetic Workflow
The synthesis of 3-(Pentan-3-yloxy)azetidine can be readily envisioned based on established methods for the preparation of 3-alkoxyazetidines. A common and efficient route involves the O-alkylation of a protected 3-hydroxyazetidine derivative.
Synthesis of the Key Intermediate: N-Boc-3-hydroxyazetidine
The starting material, N-Boc-3-hydroxyazetidine, is commercially available or can be synthesized from epichlorohydrin and a protected amine.
Caption: Synthesis of the key intermediate, N-Boc-3-hydroxyazetidine.
O-Alkylation to Yield 3-(Pentan-3-yloxy)azetidine
The hydroxyl group of N-Boc-3-hydroxyazetidine can be alkylated using a suitable pentan-3-yl electrophile, such as pentan-3-yl bromide or tosylate, under basic conditions. Subsequent deprotection of the Boc group yields the final product.
Caption: Proposed synthesis of 3-(Pentan-3-yloxy)azetidine.
Experimental Protocol: Synthesis of 3-(Pentan-3-yloxy)azetidine
-
Alkylation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.1 eq). Stir the mixture for 30 minutes at 0 °C. Add pentan-3-yl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified N-Boc-3-(Pentan-3-yloxy)azetidine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid or hydrochloric acid in dioxane. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine, 3-(Pentan-3-yloxy)azetidine.
Comparison with Alternatives and Supporting Experimental Data
A direct comparison of the performance of 3-(Pentan-3-yloxy)azetidine with other alternatives is challenging due to the lack of published experimental data for this specific compound. However, we can draw inferences based on structure-activity relationships observed for other 3-alkoxyazetidine derivatives.
The central branching of the pentan-3-yloxy group may offer distinct advantages over linear alkoxy substituents:
-
Metabolic Stability: The tertiary carbon adjacent to the ether oxygen could sterically hinder enzymatic cleavage, potentially leading to improved metabolic stability and a longer in vivo half-life.
-
Receptor Binding: The specific shape and size of the pentan-3-yloxy group may lead to a more favorable interaction with the binding pocket of a biological target, resulting in enhanced potency or selectivity.
Table 2: Hypothetical Comparison of 3-(Pentan-3-yloxy)azetidine with Structurally Related Compounds
| Compound | Substituent at 3-Position | Predicted Advantage | Predicted Disadvantage |
| 3-(Pentan-3-yloxy)azetidine | Pentan-3-yloxy (branched) | Potentially higher metabolic stability, unique receptor fit. | May have lower solubility due to increased lipophilicity. |
| 3-Isopropoxyazetidine | Isopropoxy (branched) | Good balance of lipophilicity and size. | May be less metabolically stable than the pentan-3-yloxy derivative. |
| 3-n-Pentoxyazetidine | n-Pentoxy (linear) | Higher lipophilicity. | Potentially more susceptible to metabolism at the linear chain. |
| 3-Phenoxyazetidine | Phenoxy (aromatic) | Rigid structure, potential for pi-stacking interactions. | Different electronic properties compared to alkyl ethers. |
To substantiate these predictions, experimental data on the following parameters would be required:
-
In vitro metabolic stability assays: Using liver microsomes or hepatocytes.
-
In vitro binding and functional assays: Against a panel of relevant biological targets.
-
Physicochemical property measurements: Including solubility and lipophilicity (LogP).
Conclusion and Future Directions
While 3-(Pentan-3-yloxy)azetidine is not a novel chemical entity, its novelty within the patent literature for specific applications remains a viable avenue for exploration. The key to unlocking its patent potential lies in identifying and demonstrating unexpected and advantageous properties conferred by the unique pentan-3-yloxy substituent.
Future research should focus on the synthesis of this compound and a comprehensive evaluation of its biological and physicochemical properties. A head-to-head comparison with structurally similar 3-alkoxyazetidines will be crucial in establishing a clear inventive step. Should such studies reveal superior performance in a particular therapeutic area, there is a strong potential for securing patent protection for novel uses and formulations of 3-(Pentan-3-yloxy)azetidine.
References
- Patents on Azetidine Derivatives: US Patent 9,139,593 B2: "Azetidine compounds, compositions and methods of use" EP Patent 2,288,610 B1: "Azetidine and cyclobutane deriv
-
Markush Structures in Patents
- Shire Development, LLC v. Watson Pharmaceuticals, Inc., 848 F.3d 982 (Fed. Cir. 2017).
-
Manual of Patent Examining Procedure (MPEP), Section 2117: "Markush Claims".
-
Claim Drafting Issues for Biotech, Chemical and Pharma Patent Applications, Part I: Claim Construction, Markush Groups, Dependent Claim Invalidation. IPWatchdog.com.
-
Improper Markush Grouping. Finnegan.
-
Markush Madness: Watson Avoids Infringement by Adding an Element to a Formulation. Foley & Lardner LLP.
-
Decoding Molecules: The importance of substructure and Markush research for IP innovations. Nerac.
-
Chemical Information
-
PubChem Compound Summary for CID 10422, Azetidine. National Center for Biotechnology Information.
-
3-(Pentan-3-yloxy)azetidine, CAS 1516625-73-2. BLD Pharm.
-
Sources
A Comparative Guide to Azetidine Scaffolds in Drug Design: The Power of Four-Membered Rings
Introduction: Beyond Flatland in Medicinal Chemistry
In the pursuit of potent and selective therapeutics, medicinal chemists have increasingly moved away from flat, aromatic structures towards sp³-rich, three-dimensional scaffolds. Saturated nitrogen heterocycles, such as pyrrolidine and piperidine, are foundational building blocks in this effort, offering improved physicochemical properties and precise spatial orientation of substituents. However, their smaller, four-membered cousin, the azetidine ring, has emerged as a uniquely powerful scaffold.[1][2] Often overlooked due to perceived instability and synthetic challenges, azetidine offers a compelling balance of structural rigidity and chemical stability that allows for the fine-tuning of pharmacological properties.[3]
This guide provides a comparative technical review of the azetidine scaffold against its more common five- and six-membered counterparts. We will dissect the structural nuances, physicochemical consequences, and strategic applications that make azetidine a "privileged scaffold" for modern drug discovery, supported by experimental data and validated synthetic protocols.[3]
Section 1: The Structural and Physicochemical Profile of Azetidine
The distinct pharmacological impact of azetidine originates from its unique geometry and electronics, which differ significantly from pyrrolidine and piperidine. These differences are rooted in the physics of ring strain.
Ring Strain and Conformational Rigidity
The defining feature of the azetidine ring is its significant strain energy of approximately 25.4 kcal/mol.[4][5] This value positions it in a sweet spot: it is substantially more strained than the relatively relaxed pyrrolidine (~5.4 kcal/mol) and piperidine rings, yet far more stable and easier to handle than the highly reactive aziridine ring (~27.7 kcal/mol).[4]
Causality: This high strain is not a liability but a strategic advantage. It forces the ring into a non-planar, puckered conformation, significantly reducing its conformational flexibility compared to the five-membered pyrrolidine, which exists as a dynamic equilibrium of envelope and twist forms, or the six-membered piperidine, which predominantly adopts a stable chair conformation.[5][6]
The practical implication for drug design is profound:
-
Well-Defined Exit Vectors: The rigidity of the azetidine scaffold locks substituents into specific, predictable three-dimensional orientations.[5] This minimizes the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[1]
-
Novel Chemical Space: The fixed bond angles of the azetidine ring allow chemists to explore vectors and occupy regions of a target's binding pocket that are often inaccessible with larger, more flexible rings.[5]
Comparative Physicochemical Properties
The incorporation of an azetidine ring can systematically and predictably modulate key drug-like properties. The following table summarizes a comparative analysis based on experimental observations.
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale & Implication |
| Ring Size | 4-membered | 5-membered[7] | 6-membered[7] | Smaller size reduces molecular weight and can improve ligand efficiency. |
| Ring Strain (kcal/mol) | ~25.4[4][5] | ~5.4[4] | Low | High strain confers rigidity; a key differentiator for target binding. |
| Basicity (pKa of Conj. Acid) | ~11.29 (unsubstituted) | ~11.27[8] | ~11.24[8] | Basicity is similar but highly tunable via substitution on azetidine, affecting solubility and target interactions (e.g., salt bridges).[9] |
| Lipophilicity (LogP) | Lower contribution | Moderate contribution | Higher contribution | Azetidine is more polar, often reducing LogP and improving aqueous solubility—a critical factor for overcoming poor ADME properties.[5][10] |
| Metabolic Stability | Generally High | Variable | Variable | The strained ring can be more resistant to CYP-mediated oxidation. Several approved drugs leverage azetidine to enhance metabolic stability.[10][11] |
Section 2: Azetidine Scaffolds in FDA-Approved Drugs: Case Studies
The theoretical advantages of the azetidine scaffold are validated by its successful incorporation into several marketed drugs. This strategic choice is rarely accidental; it is a deliberate design decision to overcome specific pharmacological hurdles.
-
Azelnidipine (Calblock): A calcium channel blocker used to treat hypertension. The azetidine moiety is a key part of the dihydropyridine structure, contributing to the overall pharmacokinetic profile of the drug.[3]
-
Cobimetinib (Cotellic): A MEK1/2 inhibitor for cancer therapy. The azetidine group was introduced to improve properties such as metabolic stability and receptor selectivity, which are critical for targeted therapies.[3][10]
-
Baricitinib (Olumiant) & Tofacitinib (Xeljanz): These are Janus kinase (JAK) inhibitors for treating rheumatoid arthritis. In these molecules, the azetidine ring serves multiple purposes. It acts as a rigid linker, presenting other functional groups to the ATP-binding pocket with high precision. Furthermore, its incorporation helps to optimize the ADME profile, improving solubility and metabolic stability over other potential scaffolds.[3][10]
In each case, the azetidine scaffold was not merely a passive linker but an active contributor to the drug's success, enhancing potency, selectivity, or pharmacokinetics.[10]
Section 3: Synthetic Accessibility and Experimental Protocols
While historically considered challenging to synthesize, significant advances have made functionalized azetidines more accessible.[5][12] Methods now range from photocycloadditions and ring contractions to strain-release functionalization of azabicyclo[1.1.0]butanes.[4][5][13]
One robust and well-established method is the ring contraction of α-bromo N-sulfonylpyrrolidinones. This approach provides an efficient entry to α-acylated azetidines, which are versatile intermediates for further derivatization.[4][13]
Experimental Protocol: Synthesis of N-Sulfonylazetidine via Ring Contraction
This protocol describes the synthesis of an α-carbonylated N-sulfonylazetidine from an N-sulfonyl-2-pyrrolidinone derivative, a common and scalable starting material.[13]
Trustworthiness: This self-validating protocol involves a two-step sequence where the success of the first step (bromination) is confirmed before proceeding to the key ring-contraction step. Each reagent and condition is chosen to ensure high yield and purity.
Step 1: α-Bromination of N-Sulfonyl-2-pyrrolidinone
-
Rationale: This step introduces the key leaving group (bromide) at the α-position, which is essential for the subsequent intramolecular cyclization. N-Bromosuccinimide (NBS) is a reliable and safe source of electrophilic bromine.
-
Procedure:
-
To a solution of N-sulfonyl-2-pyrrolidinone (1.0 eq) in toluene, add N-Bromosuccinimide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude α-bromo N-sulfonylpyrrolidinone is often used directly in the next step without further purification.
-
Step 2: One-Pot Nucleophilic Addition and Ring Contraction
-
Rationale: This is the key transformation. Potassium carbonate (K₂CO₃) acts as a base to facilitate the formation of an intermediate that undergoes an intramolecular Sₙ2 reaction, displacing the bromide and contracting the five-membered ring to a four-membered azetidine. The nucleophile (e.g., methanol, an amine) attacks the carbonyl group, leading to the final α-acylated product.[4][13]
-
Procedure:
-
Dissolve the crude α-bromo N-sulfonylpyrrolidinone from Step 1 in a 9:1 mixture of acetonitrile (MeCN) and methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Heat the mixture to 60°C for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter the solids, and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure α-carbonylated N-sulfonylazetidine.
-
Conclusion: A Small Ring with a Large Impact
The azetidine scaffold is far more than a simple bioisostere or a smaller homologue of pyrrolidine. Its inherent ring strain imparts a unique conformational rigidity that provides medicinal chemists with a powerful tool to enforce specific substituent geometries, enhance binding affinity, and explore novel chemical space. Concurrently, its polar nature offers a reliable strategy for improving crucial physicochemical properties like solubility and metabolic stability. While synthetic access was once a barrier, modern chemical methodologies have made diverse azetidine building blocks readily available. For researchers and drug developers facing challenges with ADME properties, target selectivity, or ligand efficiency, a comparative evaluation of the azetidine scaffold is not just an option—it is a strategic imperative.
References
-
Grybon, O. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Kang, Y. K. (2009). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Pahan, S. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]
-
Zhang, H., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Dalvie, D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. [Link]
-
Dmytriv, Y., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Wang, X-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. differencebetween.com [differencebetween.com]
- 8. quora.com [quora.com]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Azetidine synthesis [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
